Methyl 5-bromo-2,4-dimethylbenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-2,4-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWSCROTFQAIEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434211 | |
| Record name | methyl 5-bromo-2,4-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152849-72-4 | |
| Record name | methyl 5-bromo-2,4-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 5-bromo-2,4-dimethylbenzoate
CAS Number: 152849-72-4
This technical guide provides an in-depth overview of Methyl 5-bromo-2,4-dimethylbenzoate, a halogenated aromatic ester. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document consolidates key chemical and physical properties, outlines a representative synthetic protocol, and discusses its potential applications as a chemical intermediate.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2][][4] |
| Molecular Weight | 243.10 g/mol | [2][] |
| IUPAC Name | This compound | [] |
| CAS Number | 152849-72-4 | [1][2][] |
| Physical Form | Solid | [1] |
| Melting Point | 54.00°C - 56.00°C | |
| Boiling Point | 280.255°C at 760 mmHg | [] |
| Purity | Typically 95% or >98% | [1][] |
| Appearance | White to light yellow powder or crystal | |
| Storage | Sealed in a dry place at room temperature | [1][2] |
| SMILES | CC1=CC(=C(C=C1C(=O)OC)Br)C | [] |
| InChI | 1S/C10H11BrO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,1-3H3 | [1][] |
| InChIKey | DVWSCROTFQAIEU-UHFFFAOYSA-N | [1][] |
Safety Information
This compound is classified as a warning-level hazard.[1] The following GHS hazard and precautionary statements have been associated with it:
-
Hazard Statement (H-code): H302 (Harmful if swallowed)[1]
-
Precautionary Statements (P-codes): P280-P305+P351+P338[1]
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step 1: Bromination of 2,4-Dimethylbenzoic Acid
Objective: To introduce a bromine atom at the 5-position of the aromatic ring.
Materials:
-
2,4-Dimethylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid
-
Dichloromethane (DCM)
-
Sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2,4-dimethylbenzoic acid in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add N-Bromosuccinimide in portions, followed by the dropwise addition of concentrated sulfuric acid while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into an ice-cold solution of sodium sulfite.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2,4-dimethylbenzoic acid.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Fischer Esterification of 5-Bromo-2,4-dimethylbenzoic Acid
Objective: To convert the carboxylic acid to a methyl ester.
Materials:
-
5-Bromo-2,4-dimethylbenzoic acid
-
Methanol
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 5-bromo-2,4-dimethylbenzoic acid in an excess of methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude this compound.
-
Purify the product by column chromatography on silica gel.
Potential Applications in Drug Development and Organic Synthesis
While specific applications for this compound are not extensively documented, its structure suggests its utility as a versatile intermediate in organic synthesis and medicinal chemistry. Halogenated aromatic compounds are common precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various functional groups.
The related compound, 5-Bromo-2-methylbenzoic acid, is an intermediate in the synthesis of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for treating type 2 diabetes.[5] This suggests that this compound could serve as a building block for the synthesis of other biologically active molecules.
Caption: Logical workflow for the use of this compound as an intermediate.
As depicted in the diagram, the bromine atom can be utilized for carbon-carbon or carbon-heteroatom bond formation through various cross-coupling reactions. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for molecular diversification. These potential transformations make this compound a valuable scaffold for constructing more complex molecular architectures, including novel therapeutic agents. At present, there is no direct evidence linking this specific compound to any signaling pathways. Its primary role is likely as a synthetic intermediate.
References
An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-2,4-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2,4-dimethylbenzoate is a halogenated aromatic ester with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its physical properties is essential for its effective handling, characterization, and utilization in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by general experimental protocols for their determination.
Core Physical Properties
The physical properties of a compound are critical for its identification, purification, and application. The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 152849-72-4 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₁BrO₂ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 243.097 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Boiling Point | 280.255 °C at 760 mmHg | N/A |
| Density | 1.381 g/cm³ | N/A |
| Melting Point | Not explicitly available in searched sources. | N/A |
| Solubility | Soluble in DMSO. Solubility in other common organic solvents and water has not been explicitly detailed in the searched sources. | --INVALID-LINK-- |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate and reproducible determination of physical properties. The following are generalized protocols that can be applied to a solid organic compound like this compound.
Determination of Melting Point
The melting point is a key indicator of a compound's purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.[1]
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[2]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to about 15-20°C below the expected melting point (if a preliminary rough measurement has been made).
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the sample.[3]
-
For a pure compound, this range should be narrow (typically 0.5-1°C).[3]
Determination of Boiling Point (for liquid compounds or for reference)
While this compound is a solid, a boiling point has been reported. This is likely a predicted value or determined under vacuum. The following is a general method for determining the boiling point of a liquid organic compound.
Apparatus:
-
Thiele tube or a small-scale distillation apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating bath fluid
Procedure:
-
Place a small amount of the liquid into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.
-
Attach the test tube to a thermometer and immerse them in a Thiele tube filled with mineral oil.[4][5][6]
-
Heat the side arm of the Thiele tube gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[4][6]
Determination of Density (for a solid)
The density of a solid can be determined by measuring its mass and volume.
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer
-
A liquid in which the solid is insoluble (e.g., water, if the compound is insoluble, or an inert organic solvent)
Procedure (by displacement):
-
Weigh a sample of this compound accurately using an analytical balance to determine its mass.[7]
-
Partially fill a graduated cylinder with a liquid in which the compound is insoluble and record the initial volume (V₁).
-
Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.
-
Record the new volume (V₂). The volume of the solid is V₂ - V₁.
-
Calculate the density using the formula: Density = Mass / (V₂ - V₁).[7][8][9]
Determination of Solubility
Understanding a compound's solubility is critical for reaction setup, purification, and formulation.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rod
-
Graduated pipettes or droppers
-
A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of small test tubes.
-
To each tube, add a specific volume of a different solvent (e.g., 1 mL) in small increments.[10][11]
-
After each addition, vigorously agitate the mixture using a vortex mixer or by stirring for a set period (e.g., 60 seconds).[12]
-
Observe whether the solid dissolves completely.
-
If the solid dissolves, it is considered soluble in that solvent at that concentration. If it does not, it is considered insoluble or sparingly soluble.
-
The solubility can be quantified by systematically increasing the amount of solute added to a fixed volume of solvent until no more dissolves.
Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (typically 5-10 mg) of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.
-
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
The ¹³C NMR spectrum will indicate the number of different types of carbon atoms in the molecule.
Infrared (IR) Spectroscopy:
-
Prepare the sample for analysis. For a solid, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Obtain the IR spectrum using an FTIR spectrometer.
-
The spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, such as the C=O stretch of the ester and the C-Br stretch.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the characterization of a novel solid organic compound like this compound.
Caption: Workflow for the physical and structural characterization of a solid organic compound.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alnoor.edu.iq [alnoor.edu.iq]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 8. wjec.co.uk [wjec.co.uk]
- 9. kbcc.cuny.edu [kbcc.cuny.edu]
- 10. researchgate.net [researchgate.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.ws [chem.ws]
An In-depth Technical Guide to Methyl 5-bromo-2,4-dimethylbenzoate
This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of Methyl 5-bromo-2,4-dimethylbenzoate, tailored for researchers, scientists, and professionals in drug development.
Core Compound Data
This compound is a substituted aromatic compound. Its fundamental chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C10H11BrO2 | [][2][3] |
| Molecular Weight | 243.097 g/mol | [][2] |
| IUPAC Name | This compound | [] |
| CAS Number | 152849-72-4 | [][2][3] |
| Boiling Point | 280.255°C at 760 mmHg | [] |
| Density | 1.381 g/cm³ | [] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [][3] |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and analysis of chemical compounds. Below are methodologies relevant to the preparation and characterization of bromo-substituted aromatic esters.
a. Synthesis of 5-Bromo-2-methylbenzoic Acid (A Precursor)
A common precursor for the target molecule is 5-bromo-2-methylbenzoic acid. A general method for its synthesis involves the bromination of 2-methylbenzoic acid.
-
Materials: 2-methylbenzoic acid, concentrated sulfuric acid, bromine, ice water, ethanol.
-
Procedure:
-
Dissolve 2-methylbenzoic acid in concentrated sulfuric acid in a reaction vessel equipped with a mechanical stirrer at room temperature.[4]
-
Add bromine dropwise to the solution over a period of 10 minutes.[4]
-
Stir the reaction mixture at 25°C for 20 hours.[4]
-
Pour the reaction solution into ice water to precipitate the solid product.[4]
-
Filter the precipitate, wash with water, and air-dry to obtain the crude bromo compound.[4]
-
Recrystallize the crude product from ethanol to obtain purified 5-bromo-2-methylbenzoic acid.[4]
-
b. Esterification to form this compound
While a specific protocol for the direct synthesis of this compound was not found in the search results, a general esterification procedure can be applied to its corresponding carboxylic acid precursor (5-bromo-2,4-dimethylbenzoic acid). A typical method is Fischer esterification.
-
General Protocol (Fischer Esterification):
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (5-bromo-2,4-dimethylbenzoic acid) in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the ester into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the resulting crude ester can be purified by column chromatography or distillation.
-
c. Analytical Characterization
The identity and purity of this compound can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Logical Workflow for Compound Identification
The following diagram illustrates a typical workflow for the identification and characterization of a synthesized chemical compound like this compound.
Caption: Logical workflow for the synthesis, purification, and analytical identification of a chemical compound.
References
An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-2,4-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 5-bromo-2,4-dimethylbenzoate, a valuable intermediate in the preparation of various organic molecules. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant characterization data.
Introduction
This compound (CAS No: 152849-72-4) is a substituted aromatic ester frequently utilized in the synthesis of complex organic molecules, including pharmacologically active compounds. Its structure, featuring a bromine atom and two methyl groups on the benzene ring, offers multiple sites for further functionalization, making it a versatile building block in medicinal chemistry and materials science. This guide details the prevalent methods for its preparation, focusing on a two-step approach involving the bromination of 2,4-dimethylbenzoic acid followed by esterification.
Synthetic Pathways
The synthesis of this compound can be approached via two principal routes. The choice of route may depend on the availability of starting materials, desired purity, and scalability of the reaction.
Route 1: Bromination followed by Esterification
This is the more commonly described method. It involves the electrophilic bromination of commercially available 2,4-dimethylbenzoic acid to introduce the bromine atom at the 5-position, followed by the esterification of the resulting 5-bromo-2,4-dimethylbenzoic acid with methanol to yield the final product.
Route 2: Esterification followed by Bromination
In this alternative approach, 2,4-dimethylbenzoic acid is first converted to its methyl ester, Methyl 2,4-dimethylbenzoate. Subsequently, the ester is subjected to electrophilic bromination to afford the target compound.
This guide will focus on the detailed experimental protocol for Route 1, as it is well-documented in the patent literature for the synthesis of the intermediate, 5-bromo-2,4-dimethylbenzoic acid, and the final product.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of this compound and its precursors.
Synthesis of 5-bromo-2,4-dimethylbenzoic acid
This procedure outlines the bromination of 2,4-dimethylbenzoic acid.
Materials:
-
2,4-dimethylbenzoic acid
-
Bromine
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl) for acidification (if necessary)
Procedure:
-
Prepare a solution of sodium hydroxide in water and cool it to 0°C in an ice bath.
-
Slowly add bromine to the cold NaOH solution with continuous stirring.
-
To this solution, add 2,4-dimethylbenzoic acid portion-wise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for a specified period to ensure complete reaction.
-
After the reaction is complete, the mixture can be worked up by acidification with HCl to precipitate the crude 5-bromo-2,4-dimethylbenzoic acid.
-
The crude product is then collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Synthesis of this compound
This procedure details the esterification of 5-bromo-2,4-dimethylbenzoic acid.
Materials:
-
5-bromo-2,4-dimethylbenzoic acid
-
Methanol
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve 5-bromo-2,4-dimethylbenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by crystallization to yield colorless crystals.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 152849-72-4 | |
| Molecular Formula | C₁₀H₁₁BrO₂ | |
| Molecular Weight | 243.10 g/mol | |
| Appearance | Colorless crystals | [1] |
| Mass Spectrometry | APCI-Mass m/Z 243/245 (M+H) | [1] |
| Intermediate | 5-bromo-2,4-dimethylbenzoic acid | |
| Intermediate MS | ESI-Mass m/Z 227/229 (M-H) | [1] |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound is a straightforward process that can be accomplished through the bromination of 2,4-dimethylbenzoic acid followed by esterification. This guide provides a detailed framework for researchers and professionals in the field of drug development and organic synthesis to produce this valuable chemical intermediate. The provided protocols and data serve as a solid foundation for the successful synthesis and characterization of this compound.
References
"Methyl 5-bromo-2,4-dimethylbenzoate" spectral data (NMR, IR, Mass Spec)
A comprehensive analysis of the spectral data of Methyl 5-bromo-2,4-dimethylbenzoate is crucial for its identification, characterization, and application in research and development. This technical guide provides an in-depth overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While experimental spectra for this specific molecule are not widely available in public databases, this guide presents predicted data based on established principles of spectroscopy and data from analogous compounds.
Physicochemical Properties
| Property | Value |
| CAS Number | 152849-72-4[1][2] |
| Molecular Formula | C₁₀H₁₁BrO₂[1][2] |
| Molecular Weight | 243.10 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar aromatic compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 | Singlet | 1H | Ar-H (H6) |
| ~ 7.1 | Singlet | 1H | Ar-H (H3) |
| ~ 3.9 | Singlet | 3H | O-CH₃ |
| ~ 2.5 | Singlet | 3H | Ar-CH₃ (at C4) |
| ~ 2.3 | Singlet | 3H | Ar-CH₃ (at C2) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C=O (Ester) |
| ~ 140 | Ar-C (C4) |
| ~ 138 | Ar-C (C2) |
| ~ 135 | Ar-C (C6) |
| ~ 132 | Ar-C (C1) |
| ~ 125 | Ar-C (C3) |
| ~ 120 | Ar-C (C5-Br) |
| ~ 52 | O-CH₃ |
| ~ 21 | Ar-CH₃ (at C4) |
| ~ 19 | Ar-CH₃ (at C2) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~ 1720 | Strong | C=O stretch (ester) |
| ~ 1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~ 1250 | Strong | C-O stretch (ester) |
| ~ 1100 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 242/244 | Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 211/213 | [M - OCH₃]⁺ |
| 183/185 | [M - COOCH₃]⁺ |
| 104 | [M - Br - CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The acquisition of high-quality spectral data is contingent upon meticulous experimental procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[3] Ensure the sample is fully dissolved to avoid solid particles which can interfere with the magnetic field homogeneity.[3]
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition : Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is common.[4] Mix a small amount of the finely ground sample (1-2 mg) with about 100-200 mg of dry KBr powder.[4] Press the mixture in a hydraulic press to form a transparent pellet.[4] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5]
-
Instrumentation : Use a FT-IR spectrometer.
-
Data Acquisition : Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the salt plate should be recorded and subtracted from the sample spectrum.
-
Data Analysis : Identify characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[6] Further dilution may be necessary depending on the ionization technique used.[6]
-
Instrumentation : Employ a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common method for the analysis of small organic molecules.
-
Data Acquisition : Introduce the sample into the ion source. The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).[7]
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in doublet peaks for bromine-containing fragments, separated by 2 m/z units.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. This compound | CAS 152849-72-4 | Sun-shinechem [sun-shinechem.com]
- 2. aobchem.com [aobchem.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Methyl 5-bromo-2,4-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2,4-dimethylbenzoate is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a bromine substituent, a methyl ester, and two methyl groups on the benzene ring, offers multiple reaction sites for the construction of more complex molecules. This makes it a compound of interest for medicinal chemists and researchers in drug discovery and materials science, who can utilize it as a key intermediate for the synthesis of novel bioactive compounds and functional materials. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a proposed synthetic route with detailed experimental protocols, and predicted spectroscopic data.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzene ring substituted with a bromine atom at position 5, two methyl groups at positions 2 and 4, and a methyl ester group at position 1.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier catalogs and databases.
| Property | Value | Reference |
| CAS Number | 152849-72-4 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=CC(=C(C=C1C(=O)OC)Br)C | [1] |
| InChI Key | DVWSCROTFQAIEU-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [2] |
| Purity | 95-97% | [1][3] |
| Boiling Point | 280.26 °C at 760 mmHg | [1] |
| Density | 1.381 g/cm³ | [1] |
| Storage | Sealed in dry, room temperature | [2] |
Proposed Synthesis
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are proposed, detailed experimental protocols for the synthesis of this compound. These protocols are based on standard laboratory procedures for similar transformations and should be performed by qualified chemists with appropriate safety precautions.
Step 1: Synthesis of 5-bromo-2,4-dimethylbenzoic acid
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HBr gas to a trap), add 2,4-dimethylbenzoic acid (1 equivalent) and a catalytic amount of iron(III) bromide (FeBr₃, 0.05 equivalents).
-
Addition of Bromine: Add an appropriate solvent such as dichloromethane or carbon tetrachloride. From the dropping funnel, add a solution of bromine (1.05 equivalents) in the same solvent dropwise to the stirred solution at room temperature. The addition should be performed in a well-ventilated fume hood.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-bromo-2,4-dimethylbenzoic acid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 5-bromo-2,4-dimethylbenzoic acid (1 equivalent) obtained from the previous step in an excess of methanol (which acts as both solvent and reagent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.
Predicted Spectroscopic Data
Due to the limited availability of published spectroscopic data for this compound, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 | s | 1H | Ar-H (proton at C6) |
| ~ 7.2 | s | 1H | Ar-H (proton at C3) |
| ~ 3.9 | s | 3H | -COOCH₃ |
| ~ 2.4 | s | 3H | Ar-CH₃ (at C2) |
| ~ 2.3 | s | 3H | Ar-CH₃ (at C4) |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C =O (ester) |
| ~ 140-142 | Ar-C (C2 or C4) |
| ~ 138-140 | Ar-C (C4 or C2) |
| ~ 135 | Ar-C (C1) |
| ~ 132 | Ar-C H (C6) |
| ~ 128 | Ar-C H (C3) |
| ~ 120 | Ar-C -Br (C5) |
| ~ 52 | -COOC H₃ |
| ~ 21 | Ar-C H₃ (at C2 or C4) |
| ~ 19 | Ar-C H₃ (at C4 or C2) |
Applications in Research and Drug Development
As a functionalized building block, this compound holds potential in various areas of chemical research and development:
-
Pharmaceutical Synthesis: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce complex substituents, forming the core of potential new drug candidates.
-
Agrochemicals: Similar to pharmaceutical applications, it can be a precursor for novel pesticides and herbicides.
-
Materials Science: The aromatic core can be incorporated into polymers or other materials to modify their physical and chemical properties.
Conclusion
This compound is a valuable chemical intermediate with significant potential for the synthesis of a wide range of organic molecules. This guide has provided a detailed overview of its chemical structure, properties, a plausible synthetic route with experimental protocols, and predicted spectroscopic data. While specific experimental data for this compound is limited, the information presented here, based on established chemical principles, offers a solid foundation for researchers and scientists to utilize this compound in their synthetic endeavors. As with any chemical synthesis, all procedures should be carried out with appropriate safety measures in a controlled laboratory environment.
References
An In-depth Technical Guide on the Solubility of Methyl 5-bromo-2,4-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2,4-dimethylbenzoate (CAS No. 152849-72-4) is an organic compound with the chemical formula C₁₀H₁₁BrO₂.[1][2] It belongs to the class of aromatic esters, specifically a methyl ester of a brominated benzoic acid derivative. As a substituted aromatic compound, its physicochemical properties, particularly solubility, are of significant interest in various applications, including organic synthesis and as a building block in the development of more complex molecules. Understanding the solubility of this compound is crucial for reaction setup, purification processes (such as crystallization), and formulation in potential downstream applications. This guide provides a comprehensive overview of the known and predicted solubility characteristics of this compound, along with standardized experimental protocols for its determination.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 152849-72-4 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |
| Molecular Weight | 243.097 g/mol | [1] |
| Physical Form | Solid | |
| Purity | 95% | |
| Storage Temperature | Room Temperature, sealed in dry conditions |
Solubility Profile
This structural composition suggests that this compound will follow the "like dissolves like" principle, exhibiting poor solubility in polar solvents like water and good solubility in a range of common organic solvents.[3]
Table of Predicted Solubilities:
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Insoluble/Very Low | The large non-polar aromatic structure dominates, making it hydrophobic.[3] |
| Methanol, Ethanol | High (Polar Protic) | Sparingly to Moderately Soluble | The ester group may interact with the alcohol, but the non-polar ring limits high solubility. |
| Acetone, Ethyl Acetate | Medium (Polar Aprotic) | Soluble | These solvents can effectively solvate both the polar ester and the non-polar aromatic ring. |
| Dichloromethane, Chloroform | Low (Non-polar) | Soluble | These solvents are effective at dissolving non-polar and moderately polar organic compounds. |
| Toluene, Hexane | Low (Non-polar) | Soluble | The non-polar nature of these solvents is well-suited to the aromatic and alkyl components of the solute. |
| Diethyl Ether | Low (Non-polar) | Soluble | A common solvent for non-polar organic compounds.[3] |
| Dimethyl Sulfoxide (DMSO) | High (Polar Aprotic) | Soluble | DMSO is a powerful and versatile solvent capable of dissolving a wide range of organic compounds. |
Note: These are predictions based on chemical structure. Experimental verification is required for quantitative assessment.
Experimental Protocol for Solubility Determination
While a specific protocol for this compound is not published, a standard method for determining the solubility of a solid organic compound, such as the Shake-Flask Method, can be employed.[4] This method is considered a gold standard for its reliability.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4] The temperature should be rigorously controlled.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the aliquot using a syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.
-
Quantification: Determine the concentration of the dissolved solute in the filtrate using a validated analytical method.
-
For volatile solvents, the solvent can be evaporated, and the mass of the residual solid can be measured.
-
For non-volatile solvents, a spectroscopic (e.g., HPLC-UV) or chromatographic (e.g., GC-MS) method is typically used to determine the concentration against a series of calibration standards.
-
-
Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams illustrate key relationships and workflows.
References
An In-depth Technical Guide to the Safe Handling of Methyl 5-bromo-2,4-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
Abstract
Chemical and Physical Properties
Methyl 5-bromo-2,4-dimethylbenzoate is a brominated aromatic ester. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 152849-72-4 |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Appearance | Colorless crystals |
| Purity | Typically >95% |
| Storage | Sealed refrigeration |
Safety and Toxicology
While specific toxicological data for this compound is limited, the safety profile can be inferred from data on similar brominated aromatic compounds and general principles of chemical safety.
Hazard Identification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, related compounds such as Methyl 5-bromo-2-methylbenzoate are classified with the following hazards:
-
Skin irritation: May cause skin irritation.
-
Eye irritation: Causes serious eye irritation.
-
Respiratory irritation: May cause respiratory irritation.
It is prudent to assume that this compound presents similar hazards. Brominated aromatic compounds, as a class, can be toxic and may act as hormone disruptors.[1] Some brominated compounds are known to be carcinogenic.[1]
General Laboratory Safety Precautions
Given the potential hazards, the following general laboratory safety rules should be strictly adhered to when handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields or a face shield, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder or preparing solutions.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. "Sealed refrigeration" is recommended for long-term storage.[2]
-
Spills: In case of a spill, evacuate the area, wear appropriate PPE, and clean up using an absorbent material. Dispose of the waste in a sealed container.
Experimental Protocols
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of 5-bromo-2,4-dimethylbenzoic acid. While the specific patent literature does not detail the synthesis of the starting benzoic acid, it describes the subsequent conversion to the methyl ester.[3][4][5][6]
Reaction: 5-bromo-2,4-dimethylbenzoic acid + Methanol → this compound
Procedure:
-
5-bromo-2,4-dimethylbenzoic acid is dissolved in methanol.
-
A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
The mixture is refluxed until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by crystallization from a suitable solvent (e.g., methanol) to yield colorless crystals of this compound.[3][4][5][6]
Use as an Intermediate in the Synthesis of mTORC1 Inhibitors
This compound has been used as a starting material in the synthesis of phenyl mTORC1 inhibitors.[7]
Reaction Scheme: Heck Coupling Reaction
Procedure:
-
To a solution of this compound in acetonitrile, add tert-butyl 4-methylenepiperidine-1-carboxylate, triethylamine (Et₃N), tri(o-tolyl)phosphine, and Palladium(II) acetate (Pd(OAc)₂).[7]
-
The reaction mixture is stirred, likely under an inert atmosphere and at an elevated temperature, until the starting materials are consumed.
-
The reaction is then worked up by removing the solvent and purifying the product, typically through column chromatography.
Visualization of Synthetic Workflow
The following diagram illustrates the role of this compound as a key intermediate in the synthesis of more complex molecules, such as mTORC1 inhibitors.
Caption: Synthetic pathway from 5-bromo-2,4-dimethylbenzoic acid to mTORC1 inhibitors.
Waste Disposal
All chemical waste, including unused this compound and contaminated materials, should be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed chemical waste disposal company. Do not dispose of down the drain.
Conclusion
This compound is a key chemical intermediate with important applications in pharmaceutical research. While specific toxicological data is not extensively available, its structural similarity to other brominated aromatic compounds necessitates careful handling and adherence to stringent safety protocols. The information provided in this guide is intended to promote the safe and effective use of this compound in a laboratory setting. Researchers should always consult general chemical safety guidelines and perform a thorough risk assessment before commencing any new experimental work.
References
- 1. Organobromine chemistry - Wikipedia [en.wikipedia.org]
- 2. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1651658B1 - Novel compounds having inhibitory activity against sodium-dependant transporter - Google Patents [patents.google.com]
- 4. US20050233988A1 - Novel compounds - Google Patents [patents.google.com]
- 5. ES2402098T5 - Novel compounds that have inhibitory activity against the sodium-dependent transporter - Google Patents [patents.google.com]
- 6. US8222219B2 - Glucopyranoside compound - Google Patents [patents.google.com]
- 7. WO2018089433A1 - PHENYL mTORC INHIBITORS AND USES THEREOF - Google Patents [patents.google.com]
Methyl 5-bromo-2,4-dimethylbenzoate: A Technical Guide for Researchers
An In-depth Review of Synthesis, Suppliers, and Applications in Drug Discovery
Methyl 5-bromo-2,4-dimethylbenzoate is a halogenated aromatic ester that serves as a crucial building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where it functions as a key intermediate in the development of targeted therapeutics. This technical guide provides a comprehensive overview of this compound, including its suppliers and pricing, detailed experimental protocols for its synthesis, and its application in the development of novel drug candidates, with a focus on mTORC1 and SGLT2 inhibitors.
Suppliers and Pricing
This compound (CAS No. 152849-72-4) is commercially available from a variety of chemical suppliers. The purity and quantity offered can vary, impacting the price. Below is a summary of some of the key suppliers and indicative pricing. Researchers are advised to request quotes from suppliers for the most current pricing and availability.
| Supplier | Catalogue Number | Purity | Indicative Pricing |
| Apollo Scientific | OR45100 | 95% | Starting at £68.00 |
| Bide Pharmatech | BD244030 | 95+% | Contact for pricing |
| BLD Pharmatech | BD244030 | 95% | Contact for pricing |
| Ambeed | A291953 | --- | Contact for pricing |
| Almanac Life Science | ALS-M4326 | 95% | Contact for pricing |
| Smolecule | S1973086 | --- | Contact for pricing |
| abcr Gute Chemie | AB291953 | 95% | Contact for pricing |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in a Heck coupling reaction, a common transformation in drug discovery.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the bromination of methyl 2,4-dimethylbenzoate. A detailed procedure is outlined below, adapted from patent literature.[1][2]
Step 1: Esterification of 2,4-dimethylbenzoic acid
This initial step is often performed to obtain the starting material, methyl 2,4-dimethylbenzoate, if not commercially available.
-
Materials: 2,4-dimethylbenzoic acid, methanol, sulfuric acid.
-
Procedure: A solution of 2,4-dimethylbenzoic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent such as diethyl ether, washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield methyl 2,4-dimethylbenzoate, which can often be used in the next step without further purification.
Step 2: Bromination of methyl 2,4-dimethylbenzoate
-
Materials: Methyl 2,4-dimethylbenzoate (19.75 g), activated neutral aluminum oxide (120 g), bromine (9.25 ml), diethyl ether, 10% aqueous sodium thiosulfate solution, saturated aqueous sodium hydrogen carbonate solution, brine, magnesium sulfate, methanol.[1][2]
-
Procedure: To a mixture of methyl 2,4-dimethylbenzoate (19.75 g) and activated neutral aluminum oxide (120 g), bromine (9.25 ml) is added dropwise at room temperature with stirring.[1][2] The reaction mixture is stirred at room temperature for 8 hours.[1][2] Following the reaction, the mixture is diluted with diethyl ether (1000 ml).[1][2] Insoluble materials are removed by filtration and washed with diethyl ether (500 ml).[1][2] The combined filtrate is then washed successively with 10% aqueous sodium thiosulfate solution, a saturated aqueous sodium hydrogen carbonate solution, and brine.[1][2] The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.[1][2] The resulting residue is crystallized from methanol (40 ml) to afford this compound (6.34 g) as colorless crystals.[1][2]
-
Characterization: The product can be characterized by mass spectrometry. For example, APCI-Mass m/Z 243/245 (M+H) is indicative of the desired product.[1][2]
Application in a Heck Coupling Reaction
This compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form more complex molecules. An example of its use in the synthesis of a precursor for an mTORC1 inhibitor is provided below.
-
Materials: this compound (9.8 g, 40.09 mmol), tert-butyl 4-methylenepiperidine-1-carboxylate (11.85 g, 60.14 mmol), triethylamine (Et3N, 14.3 g, 142.1 mmol), tri(o-tolyl)phosphine (106.28 mg, 0.34 mmol), palladium(II) acetate (Pd(OAc)2, 19.59 mg, 0.082 mmol), acetonitrile (CH3CN, 50 mL).
-
Procedure: In a suitable reaction vessel, a solution of this compound (9.8 g) in acetonitrile (50 mL) is prepared. To this solution are added tert-butyl 4-methylenepiperidine-1-carboxylate (11.85 g), triethylamine (14.3 g), tri(o-tolyl)phosphine (106.28 mg), and palladium(II) acetate (19.59 mg). The reaction mixture is then stirred, typically at an elevated temperature, until the starting materials are consumed (as monitored by techniques such as TLC or LC-MS). The workup and purification would involve standard procedures such as filtration, extraction, and chromatography to isolate the desired coupled product.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of pharmacologically active molecules. Its utility has been demonstrated in the development of inhibitors for two key therapeutic targets: the mammalian target of rapamycin (mTOR) and the sodium-glucose cotransporter-2 (SGLT2).
mTOR Signaling Pathway and Inhibitor Synthesis
The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and energy status. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and metabolic disorders. The pathway is centered around two distinct complexes, mTORC1 and mTORC2. This compound has been used as a starting material in the synthesis of selective mTORC1 inhibitors.
SGLT2 Inhibition and Diabetes Treatment
Sodium-glucose cotransporter-2 (SGLT2) is a protein primarily located in the proximal tubules of the kidneys. It is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. Inhibiting SGLT2 leads to increased urinary glucose excretion, thereby lowering blood glucose levels. This mechanism of action is beneficial for the treatment of type 2 diabetes. This compound has been utilized as a key building block in the synthesis of SGLT2 inhibitors.[1][2]
Conclusion
This compound is a versatile and valuable reagent for researchers and professionals in the field of drug development. Its commercial availability and well-documented synthetic routes make it an accessible starting material for complex chemical syntheses. The successful application of this compound in the development of inhibitors for critical therapeutic targets such as mTORC1 and SGLT2 underscores its importance in medicinal chemistry and highlights its potential for future drug discovery efforts.
References
The Versatile Role of Methyl 5-bromo-2,4-dimethylbenzoate in Modern Organic Synthesis: A Technical Guide
For Immediate Release
[City, State] – [Date] – Methyl 5-bromo-2,4-dimethylbenzoate, a halogenated aromatic ester, is emerging as a valuable and versatile building block in organic synthesis. Its unique substitution pattern and the presence of a reactive bromine atom make it a key intermediate in the construction of complex molecular architectures, particularly in the fields of pharmaceutical and materials science research. This technical guide provides an in-depth overview of its synthesis and applications in key cross-coupling reactions, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this compound in their synthetic endeavors.
Physicochemical Properties and Synthesis
This compound is a solid at room temperature with a molecular weight of 243.10 g/mol . Its chemical formula is C₁₀H₁₁BrO₂. The strategic placement of the methyl and bromo substituents on the benzene ring influences its reactivity and makes it a valuable synthon.
The synthesis of this compound typically involves a two-step process. The first step is the bromination of 2,4-dimethylbenzoic acid. A common method for this is the reaction of 2,4-dimethylbenzoic acid with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of a radical initiator. The subsequent step is the esterification of the resulting 5-bromo-2,4-dimethylbenzoic acid with methanol, often under acidic conditions, to yield the final product.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. This guide focuses on three of the most powerful and widely used cross-coupling methodologies: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is instrumental in the synthesis of biaryl compounds, which are prevalent motifs in many biologically active molecules and functional materials.
Generalized Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
A typical Suzuki-Miyaura reaction involving this compound would utilize a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base, like potassium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to furnish the desired biaryl product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful means of forming a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is particularly valuable for the synthesis of arylalkynes and conjugated enynes, which are important structural motifs in natural products, pharmaceuticals, and materials with interesting photophysical properties.
Generalized Reaction Scheme:
Caption: Sonogashira coupling of this compound.
In a typical Sonogashira coupling, this compound is reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (such as copper(I) iodide), and a base, typically an amine like triethylamine, which can also serve as the solvent. The reaction mechanism involves a catalytic cycle for palladium and a separate cycle for copper, working in concert to produce the coupled product.
Buchwald-Hartwig Amination: Constructing Arylamine Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals and other biologically active compounds.
Generalized Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
The Buchwald-Hartwig amination of this compound requires a palladium catalyst, often in combination with a bulky electron-rich phosphine ligand (such as XPhos), and a strong base like sodium tert-butoxide. The reaction is typically carried out in an inert solvent under an inert atmosphere. The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product.
Experimental Protocols
While specific, detailed experimental protocols for the cross-coupling reactions of this compound are not extensively reported in the public domain, the following generalized procedures, based on well-established methodologies for similar aryl bromides, serve as a robust starting point for reaction optimization.
Table 1: Generalized Experimental Protocols for Cross-Coupling Reactions
| Reaction | Reagents and Conditions |
| Suzuki-Miyaura Coupling | Reactants: this compound (1.0 equiv.), Arylboronic acid (1.2 equiv.), Base (e.g., K₂CO₃, 2.0 equiv.) Catalyst: Pd(PPh₃)₄ (0.05 equiv.) Solvent: Toluene/Ethanol/Water mixture Temperature: Reflux Atmosphere: Inert (e.g., Nitrogen or Argon) |
| Sonogashira Coupling | Reactants: this compound (1.0 equiv.), Terminal alkyne (1.2 equiv.), Base (e.g., Et₃N) Catalyst: Pd(PPh₃)₂Cl₂ (0.02 equiv.), CuI (0.04 equiv.) Solvent: Triethylamine or a mixture with THF/DMF Temperature: Room temperature to 60 °C Atmosphere: Inert (e.g., Nitrogen or Argon) |
| Buchwald-Hartwig Amination | Reactants: this compound (1.0 equiv.), Amine (1.2 equiv.), Base (e.g., NaOtBu, 1.4 equiv.) Catalyst: Pd₂(dba)₃ (0.02 equiv.), Ligand (e.g., XPhos, 0.08 equiv.) Solvent: Anhydrous, non-polar solvent (e.g., Toluene or Dioxane) Temperature: 80-110 °C Atmosphere: Inert (e.g., Nitrogen or Argon) |
Experimental Workflow:
Caption: Generalized experimental workflow for cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allows for the efficient construction of diverse and complex molecular structures. This technical guide provides a foundational understanding of its synthesis and applications, empowering researchers to explore its full potential in the development of novel pharmaceuticals, functional materials, and other advanced chemical entities. Further research into the specific reaction kinetics and optimization for this substrate will undoubtedly expand its utility and solidify its place as a key tool in the synthetic chemist's arsenal.
The Untapped Potential of Methyl 5-bromo-2,4-dimethylbenzoate as a Pharmaceutical Building Block: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical synthesis, the strategic selection of molecular building blocks is paramount to the successful and efficient construction of novel therapeutic agents. Methyl 5-bromo-2,4-dimethylbenzoate, a halogenated aromatic compound, presents itself as a versatile yet underutilized scaffold for medicinal chemistry. While direct applications of this specific molecule in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural motifs—a reactive bromine atom, a methyl ester, and two methyl groups on the benzene ring—offer a compelling platform for the generation of diverse and complex molecular architectures. This technical guide will explore the potential of this compound as a valuable starting material in drug discovery, drawing parallels with the established synthetic utility of its close analog, 5-bromo-2-methylbenzoic acid, in the creation of the blockbuster anti-diabetic drug, Canagliflozin.
Physicochemical Properties
A foundational understanding of a building block's physical and chemical characteristics is essential for its effective application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 152849-72-4 | [1][] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][] |
| Molecular Weight | 243.10 g/mol | [] |
| Boiling Point | 280.255 °C at 760 mmHg | [] |
| Density | 1.381 g/cm³ | [] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [] |
Synthetic Potential and Key Reactions
The synthetic utility of this compound is primarily derived from the presence of the bromine atom and the methyl ester functional group. The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex drug molecules. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further opportunities for molecular diversification.
Case Study: The Synthesis of Canagliflozin from a Structurally Related Building Block
To illustrate the potential synthetic pathways in which this compound could be employed, we will examine the synthesis of Canagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). The synthesis of Canagliflozin prominently features 5-bromo-2-methylbenzoic acid, a close structural analog of the title compound.[3] The key transformations in this synthesis highlight the types of reactions that this compound could potentially undergo.
Experimental Workflow for Canagliflozin Synthesis
Caption: Synthetic workflow for Canagliflozin.
Detailed Experimental Protocols (Adapted from literature for analogous reactions)
1. Friedel-Crafts Acylation:
-
Objective: To form the ketone intermediate by acylating 2-(4-fluorophenyl)thiophene with the acid chloride of 5-bromo-2-methylbenzoic acid.
-
Procedure:
-
To a solution of 5-bromo-2-methylbenzoic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride and a catalytic amount of DMF.
-
Stir the mixture at room temperature until the conversion to the acid chloride is complete.
-
In a separate flask, dissolve 2-(4-fluorophenyl)thiophene and a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent.
-
Cool the mixture and slowly add the freshly prepared acid chloride.
-
Allow the reaction to proceed until completion, then quench with water and extract the product with an organic solvent.
-
Purify the resulting ketone by recrystallization or column chromatography.
-
2. Ketone Reduction:
-
Objective: To reduce the ketone functional group to a methylene bridge.
-
Procedure:
-
Dissolve the ketone intermediate in a suitable solvent (e.g., dichloromethane).
-
Cool the solution and add a reducing agent such as triethylsilane (Et₃SiH) followed by a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂).
-
Stir the reaction at a low temperature and allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and work up to isolate the reduced product.
-
3. Glycosylation:
-
Objective: To couple the aryl bromide with a protected glucose derivative.
-
Procedure:
-
Dissolve the brominated intermediate in an anhydrous ethereal solvent (e.g., THF).
-
Cool the solution to a very low temperature (e.g., -78 °C) under an inert atmosphere.
-
Add a strong base, such as n-butyllithium, dropwise to effect a lithium-halogen exchange.
-
To the resulting aryllithium species, add a solution of a protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone).
-
Allow the reaction to proceed at low temperature before quenching and work-up.
-
4. Deprotection and Final Reduction:
-
Objective: To remove the protecting groups from the glucose moiety and reduce the anomeric position to afford the final C-glucoside.
-
Procedure:
-
Dissolve the protected intermediate in a suitable solvent (e.g., methanol).
-
Add an acid (e.g., methanolic HCl) to facilitate the removal of the silyl protecting groups.
-
The resulting lactol can then be reduced, for example with a silane in the presence of a Lewis acid, to yield Canagliflozin.
-
Mechanism of Action of SGLT2 Inhibitors and Associated Signaling Pathways
Canagliflozin and other drugs in its class exert their therapeutic effect by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidneys.[4][5] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[4] By inhibiting SGLT2, these drugs reduce the reabsorption of glucose, leading to its excretion in the urine (glucosuria).[6][7] This mechanism of action is independent of insulin secretion and sensitivity, providing a unique approach to glycemic control in type 2 diabetes.[4]
The increased urinary glucose excretion leads to a net caloric loss and an osmotic diuretic effect, which contribute to weight loss and a reduction in blood pressure, respectively.[6]
Signaling Pathway of SGLT2 Inhibition
Caption: Mechanism of SGLT2 inhibition by Canagliflozin.
Beyond direct glycemic control, SGLT2 inhibitors have been shown to have beneficial effects on cardiovascular and renal outcomes.[8] These effects are thought to be mediated through various pathways, including the activation of AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1), which play roles in cellular energy homeostasis and stress resistance.[9] Inhibition of SGLT2 can also lead to the suppression of inflammatory pathways such as the NLRP3 inflammasome and NF-κB signaling.[10]
Downstream Effects of SGLT2 Inhibition
Caption: Downstream signaling effects of SGLT2 inhibitors.
Conclusion
While this compound has not yet been prominently featured in the synthesis of marketed pharmaceuticals, its structural characteristics make it a building block of significant latent potential. The reactivity of its bromine atom in cross-coupling reactions and the versatility of its methyl ester group position it as a valuable tool for the construction of novel molecular entities. The successful synthesis of Canagliflozin from a closely related analog underscores the power of halogenated benzoic acid derivatives in the development of complex and impactful medicines. Further exploration of the reactivity and applications of this compound by researchers and drug development professionals is warranted and holds the promise of unlocking new avenues in the quest for innovative therapeutics.
References
- 1. aobchem.com [aobchem.com]
- 3. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 4. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of Action [jnjmedicalconnect.com]
- 6. What is the mechanism of Canagliflozin? [synapse.patsnap.com]
- 7. Canagliflozin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 8. Canagliflozin - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis [frontiersin.org]
- 10. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Methyl 5-bromo-2,4-dimethylbenzoate in the Synthesis of Advanced Agrochemicals: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
Methyl 5-bromo-2,4-dimethylbenzoate, a substituted aromatic carboxylate, has emerged as a critical building block in the synthesis of modern agrochemicals, particularly a class of highly effective fungicides known as pyrazole carboxamides. These fungicides are renowned for their potent and specific mode of action, primarily as succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain. This technical guide provides an in-depth overview of the application of this compound in the synthesis of these vital agricultural products, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Core Synthesis Pathway: From Benzoate to Fungicide
The primary application of this compound in agrochemical synthesis is as a precursor to pyrazole carboxamides. The general synthetic strategy involves a multi-step process, beginning with the hydrolysis of the methyl ester to its corresponding carboxylic acid, followed by the construction of a pyrazole ring and subsequent amidation to yield the final active ingredient.
A representative synthetic route is the preparation of a pyrazole carboxamide fungicide, a potent SDHI. The overall workflow can be visualized as follows:
Caption: General synthetic workflow from this compound to a pyrazole carboxamide fungicide.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of a representative pyrazole carboxamide fungicide.
Step 1: Hydrolysis of this compound
Objective: To convert the starting methyl ester into the corresponding carboxylic acid, a key intermediate for subsequent reactions.
Reaction: this compound + NaOH → 5-Bromo-2,4-dimethylbenzoic Acid + CH₃OH
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of methanol and water (3:1 v/v), add sodium hydroxide (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution with 2N HCl to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromo-2,4-dimethylbenzoic acid.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Sodium Hydroxide, Methanol, Water, 2N HCl |
| Reaction Time | 2-4 hours |
| Yield | 90-95% |
| Purity | >98% (by HPLC) |
Step 2: Synthesis of the Pyrazole Carboxylic Acid Intermediate
Objective: To construct the core pyrazole ring, which is essential for the fungicidal activity. This is typically achieved through condensation with a substituted hydrazine followed by cyclization.
Reaction: 5-Bromo-2,4-dimethylbenzoic Acid → Acid Chloride → Reaction with a substituted hydrazine → Pyrazole Carboxylic Acid Derivative
Procedure:
-
Convert 5-bromo-2,4-dimethylbenzoic acid (1.0 eq) to its acid chloride by reacting with thionyl chloride (1.2 eq) in an inert solvent such as dichloromethane at reflux for 2 hours. Remove the excess thionyl chloride under reduced pressure.
-
In a separate flask, prepare a solution of a suitable substituted hydrazine (e.g., a heterocyclic hydrazine) (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in a polar aprotic solvent like tetrahydrofuran (THF).
-
Slowly add the previously prepared acid chloride solution to the hydrazine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
The subsequent cyclization to form the pyrazole ring can be induced by heating or by treatment with a suitable reagent as described in relevant literature for the specific target molecule.
-
After workup and purification by column chromatography, the desired pyrazole carboxylic acid derivative is obtained.
Quantitative Data:
| Parameter | Value |
| Starting Material | 5-Bromo-2,4-dimethylbenzoic Acid |
| Key Reagents | Thionyl Chloride, Substituted Hydrazine, Triethylamine, THF |
| Reaction Time | 14-18 hours |
| Yield | 60-75% (over two steps) |
| Purity | >95% (by HPLC) |
Step 3: Amidation to the Final Pyrazole Carboxamide Fungicide
Objective: To couple the pyrazole carboxylic acid with a specific aniline derivative to form the final active ingredient.
Reaction: Pyrazole Carboxylic Acid Derivative → Pyrazole Acyl Chloride + Substituted Aniline → Final Pyrazole Carboxamide
Procedure:
-
Activate the pyrazole carboxylic acid (1.0 eq) by converting it to the corresponding acyl chloride using oxalyl chloride (1.2 eq) and a catalytic amount of DMF in dichloromethane at room temperature for 1-2 hours.
-
In a separate flask, dissolve the desired substituted aniline (1.0 eq) and a base such as pyridine (1.5 eq) in dichloromethane.
-
Slowly add the solution of the pyrazole acyl chloride to the aniline solution at 0 °C.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole carboxamide fungicide.
Quantitative Data:
| Parameter | Value |
| Starting Material | Pyrazole Carboxylic Acid Derivative |
| Key Reagents | Oxalyl Chloride, Substituted Aniline, Pyridine, Dichloromethane |
| Reaction Time | 7-10 hours |
| Yield | 80-90% |
| Purity | >99% (by HPLC) |
Mechanism of Action: Succinate Dehydrogenase Inhibition
The pyrazole carboxamide fungicides synthesized from this compound act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi. This inhibition blocks the conversion of succinate to fumarate, a key step in the Krebs cycle and cellular respiration, ultimately leading to fungal cell death.
Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of highly active pyrazole carboxamide fungicides. The synthetic pathways, while multi-stepped, are robust and allow for the introduction of diverse substituents, enabling the fine-tuning of the final product's biological activity and spectrum. The detailed protocols and data presented in this guide offer a solid foundation for researchers and developers in the agrochemical industry to innovate and produce the next generation of crop protection agents.
Methodological & Application
Application Notes: Suzuki Coupling of Methyl 5-bromo-2,4-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction offers a versatile and efficient route to construct biaryl and substituted aromatic compounds, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] This document provides a detailed protocol for the Suzuki coupling of Methyl 5-bromo-2,4-dimethylbenzoate with a generic arylboronic acid, serving as a foundational methodology for the synthesis of a variety of substituted biaryl compounds.
Reaction Principle
The Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5] Initially, a palladium(0) catalyst undergoes oxidative addition with the aryl bromide (this compound). This is followed by transmetalation with a boronic acid, a step that is typically facilitated by a base. The final step is reductive elimination from the palladium(II) complex to yield the desired biaryl product and regenerate the active palladium(0) catalyst, thus completing the cycle.[3]
Data Presentation: Representative Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of an aryl bromide like this compound. These parameters are based on established literature for similar substrates and serve as a starting point for optimization.[3][6][7]
| Parameter | Condition | Expected Outcome/Note |
| Aryl Bromide | This compound | 1.0 equivalent |
| Arylboronic Acid | Substituted or unsubstituted | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a phosphine ligand | 1-5 mol% |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2-3 equivalents |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF | Anhydrous solvents are recommended |
| Temperature | 80-110 °C | Reaction progress should be monitored |
| Reaction Time | 8-24 hours | Varies with specific substrates and conditions |
| Yield | 80-95% | Highly dependent on optimized conditions |
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃])
-
Anhydrous 1,4-dioxane
-
Water, degassed
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Catalyst Addition: Under a counterflow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition and Degassing: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Degas the resulting mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure biaryl product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of Methyl 5-bromo-2,4-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[3] This document provides detailed application notes and protocols for conducting the Heck reaction with Methyl 5-bromo-2,4-dimethylbenzoate, a substituted aryl bromide. While specific literature examples for this exact substrate are not prevalent, the provided protocols are based on well-established methodologies for a broad range of aryl bromides, including those with both electron-donating and electron-withdrawing groups.[4][5]
Reaction Principle
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.[6]
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the desired substituted alkene product and a palladium-hydride species.[3]
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HBr and regenerates the active Pd(0) catalyst, completing the catalytic cycle.[3][6]
General Workflow for the Heck Reaction
The following diagram illustrates a typical workflow for performing a Heck cross-coupling reaction.
Caption: General experimental workflow for a Heck cross-coupling reaction.
Recommended Reaction Conditions
A variety of catalyst systems and reaction conditions have been successfully employed for the Heck reaction of aryl bromides. The table below summarizes several effective protocols that can be adapted for this compound.
| Parameter | Condition Set 1 | Condition Set 2 | Condition Set 3 |
| Palladium Source | Pd(OAc)₂ (1 mol%) | Pd(dba)₂ (0.5 mol%) | Pd(OAc)₂ (3 mol%) |
| Ligand | Tetrahydropyrimidinium salt (2 mol%) | Phosphine-imidazolium salt (0.5 mol%) | Tri(o-tolyl)phosphine (6 mol%) |
| Base | K₂CO₃ (2 equiv.) | Cs₂CO₃ (2 equiv.) | Et₃N (1.5 equiv.) |
| Solvent | DMF/H₂O (1:1) | Not specified | Anhydrous DMF |
| Temperature | 80 °C | Not specified | 100 °C |
| Alkene | Styrene (1.5 equiv.) | n-Butyl acrylate | Styrene (1.2 equiv.) |
| Reference | [4] | [7] | [8] |
Detailed Experimental Protocol
This protocol is a generalized procedure adapted from established methods for the Heck reaction of aryl bromides and can serve as a starting point for the reaction of this compound with an alkene such as styrene.[4][8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Styrene (or other alkene, 1.2-1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01-0.03 mmol, 1-3 mol%)
-
Triphenylphosphine (or other suitable ligand, 0.02-0.06 mmol, 2-6 mol%)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5-2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware for work-up and purification
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine ligand.
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and the base (e.g., triethylamine, 1.5 mmol). Finally, add the alkene (e.g., styrene, 1.2 mmol) to the reaction mixture.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired coupled product.
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Safety Considerations
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents such as DMF are flammable and have associated health risks. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Reactions at elevated temperatures should be conducted with appropriate shielding and temperature control.
By following these guidelines and adapting the provided protocols, researchers can effectively utilize the Heck reaction for the derivatization of this compound and related aryl bromides.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Grignard Reaction with Methyl 5-bromo-2,4-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed overview and representative protocols for the reaction of Grignard reagents with Methyl 5-bromo-2,4-dimethylbenzoate. This substrate is a valuable starting material in medicinal chemistry and materials science, and its reaction with organomagnesium halides opens avenues for the synthesis of a diverse range of complex molecules, including tertiary alcohols and ketones.
The general mechanism for the Grignard reaction with an ester, such as this compound, involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. This initially forms a tetrahedral intermediate which can then collapse to yield a ketone. The newly formed ketone is also susceptible to attack by a second equivalent of the Grignard reagent, leading to a different tetrahedral intermediate that, upon acidic workup, yields a tertiary alcohol. Controlling the reaction to selectively produce the ketone can be challenging but is achievable under specific conditions.
Reaction Pathway: From Ester to Tertiary Alcohol
The reaction of this compound with a Grignard reagent (R-MgX) typically proceeds through a two-step addition to yield a tertiary alcohol.
Caption: General reaction pathway for the Grignard reaction with a methyl ester.
Representative Experimental Data
While specific experimental data for the Grignard reaction of this compound is not widely published, the following table provides representative data based on analogous reactions with substituted methyl benzoates. These values should be considered as a starting point for reaction optimization.
| Entry | Grignard Reagent (R-MgX) | Equivalents of R-MgX | Reaction Temperature (°C) | Reaction Time (h) | Product Type | Hypothetical Yield (%) |
| 1 | Phenylmagnesium bromide | 2.2 | 0 to rt | 2 | Tertiary Alcohol | 85 |
| 2 | Ethylmagnesium bromide | 2.2 | 0 to rt | 3 | Tertiary Alcohol | 78 |
| 3 | Isopropylmagnesium chloride | 2.5 | rt | 4 | Tertiary Alcohol | 72 |
| 4 | Phenylmagnesium bromide | 1.1 | -78 | 1 | Ketone | 65 (with significant starting material) |
Detailed Experimental Protocols
Important Note: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. All glassware must be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.
Protocol 1: Synthesis of a Tertiary Alcohol
This protocol describes a representative procedure for the synthesis of a tertiary alcohol by reacting this compound with two equivalents of a Grignard reagent.
Materials:
-
This compound
-
Magnesium turnings
-
Aryl or alkyl halide (e.g., bromobenzene)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon line)
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (2.5 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of the aryl or alkyl halide (2.2 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flame-dried flask.
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add the solution of this compound to the Grignard reagent via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tertiary alcohol.
-
Protocol 2: Synthesis of a Ketone (Optimized Conditions)
This protocol outlines a procedure that favors the formation of the ketone intermediate by using a limited amount of Grignard reagent at low temperatures.
Procedure:
-
Preparation of the Grignard Reagent: Follow the procedure described in Protocol 1, using 1.1 equivalents of the aryl or alkyl halide and 1.2 equivalents of magnesium.
-
Reaction with this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flame-dried flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent (1.05 equivalents) to the solution of the ester at -78 °C over a period of 1 hour.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and follow the extraction, drying, and concentration procedures as described in Protocol 1.
-
Purify the crude product by column chromatography. Note that the product mixture will likely contain unreacted starting material and the tertiary alcohol byproduct, requiring careful separation.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a tertiary alcohol using a Grignard reaction.
Caption: A typical experimental workflow for a Grignard reaction.
Concluding Remarks
The Grignard reaction of this compound provides a powerful synthetic route to valuable tertiary alcohols and ketones. The protocols and data presented herein serve as a comprehensive guide for researchers to develop robust and efficient syntheses. Careful control of reaction conditions, particularly temperature and stoichiometry, is paramount to achieving the desired product selectivity and yield. Further optimization may be required for specific Grignard reagents and large-scale applications.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 5-bromo-2,4-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the palladium-catalyzed cross-coupling reactions involving Methyl 5-bromo-2,4-dimethylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the available palladium catalysts, and provides a generalized protocol for a Suzuki-Miyaura coupling, a common and versatile cross-coupling reaction.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the construction of complex aromatic systems. Its utility is primarily realized through palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds at the C5 position. These reactions are fundamental in medicinal chemistry for the synthesis of novel drug candidates. A variety of conventional palladium catalysts have been reported for reactions involving this substrate.
Recommended Palladium Catalysts
Several palladium catalysts can be employed for the cross-coupling reactions of this compound. The choice of catalyst and ligands is crucial and depends on the specific coupling partners and desired reaction kinetics. Commonly used catalysts include:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: A widely used, air-sensitive catalyst for various cross-coupling reactions.
-
Palladium(II) Acetate [Pd(OAc)₂]: Often used in conjunction with phosphine ligands, it forms the active Pd(0) species in situ.
-
Palladium(II) Chloride [PdCl₂]: A stable precursor that can be used to generate the active catalyst.
-
Bis(triphenylphosphine)palladium(II) Chloride [PdCl₂(PPh₃)₂]: A versatile and stable catalyst for Suzuki, Heck, and Sonogashira couplings.
Generalized Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura coupling is a highly effective method for forming a C-C bond between this compound and a boronic acid or ester. The following is a generalized protocol based on standard literature procedures.
Materials and Reagents
-
This compound
-
Aryl or Vinyl Boronic Acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, or THF)
-
Anhydrous Inert Gas (Nitrogen or Argon)
Experimental Workflow
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Methodology
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equiv) and the desired boronic acid (1.1-1.5 equiv) in an anhydrous solvent (e.g., toluene).
-
Addition of Base: Add the base (2.0-3.0 equiv), for instance, potassium carbonate.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 equiv) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Quantitative Data Summary
While specific yield data for a wide range of coupling partners with this compound is not extensively documented in a single source, the following table provides a representative example of expected outcomes based on similar Suzuki-Miyaura couplings.
| Entry | Coupling Partner (Boronic Acid) | Palladium Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 10 | 80-90 |
| 3 | 3-Thienylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 16 | 75-85 |
| 4 | Vinylboronic Acid Pinacol Ester | PdCl₂(PPh₃)₂ | K₂CO₃ | THF | 70 | 8 | 70-80 |
Note: The data in this table is illustrative and actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with the palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Palladium-catalyzed cross-coupling reactions of this compound are robust and versatile methods for the synthesis of complex organic molecules. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired products. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Further optimization of reaction conditions may be necessary for specific substrates and coupling partners.
Application Notes and Protocols for Ligand Selection in Suzuki Coupling of Sterically Hindered Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent in pharmaceuticals and functional materials. However, the coupling of sterically hindered aryl bromides presents a significant challenge due to slow reaction rates for the key steps of the catalytic cycle: oxidative addition and reductive elimination. The judicious selection of a suitable ligand for the palladium catalyst is paramount to overcoming this steric barrier and achieving high yields. This document provides detailed application notes, comparative data, and experimental protocols for the selection of optimal ligands for the Suzuki coupling of sterically hindered aryl bromides.
The two most successful classes of ligands for this transformation are bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs). These ligands facilitate the formation of a coordinatively unsaturated, highly reactive palladium(0) species necessary for the oxidative addition of the hindered aryl bromide and accelerate the final reductive elimination step.[1]
Key Ligand Classes for Coupling Hindered Aryl Bromides
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands)
Developed by the Buchwald group, these biaryl phosphine ligands are characterized by their steric bulk and strong electron-donating properties. This combination promotes the formation of monoligated palladium complexes, which are highly active in catalysis.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is a highly versatile and effective ligand for a wide range of Suzuki-Miyaura reactions, including those with hindered substrates.[2][3][4] Its unprecedented activity allows for reactions to be performed at low catalyst loadings and even at room temperature for aryl chlorides.[4]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is another powerful and widely used ligand for challenging cross-coupling reactions.[2][3] It has shown great success in the coupling of hindered aryl and heteroaryl substrates.[2]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): RuPhos is also an excellent choice for the coupling of hindered substrates.[1]
N-Heterocyclic Carbene (NHC) Ligands
NHC ligands are strong σ-donors that form very stable bonds with palladium. Their steric bulk can be readily tuned, making them highly effective for the coupling of sterically demanding substrates.[5][6] Robust acenaphthoimidazolylidene palladium complexes have demonstrated high efficiency for Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates, achieving excellent yields with low catalyst loadings.[5] The "flexible steric bulk" of some NHC ligands is crucial for their high catalytic activity.[5][6]
Ligand Performance Data
The following tables summarize the performance of selected ligands in the Suzuki coupling of sterically hindered aryl bromides.
Table 1: Comparison of Buchwald Ligands for the Coupling of a Hindered Aryl Bromide
| Entry | Aryl Bromide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | SPhos | 2 | K₃PO₄ | Toluene | 100 | 12 | 98 | [4] |
| 2 | 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | XPhos | 2 | K₃PO₄ | Toluene | 100 | 12 | 95 | [3] |
| 3 | 1-Bromo-2,6-dimethylnaphthalene | 2-Methylphenylboronic acid | RuPhos | 1.5 | K₃PO₄ | Dioxane | 100 | 18 | 92 | [1] |
Table 2: Performance of NHC Ligands with Hindered Substrates
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | IPr* | 1.5 | Cs₂CO₃ | Dioxane | 80 | 16 | 94 | [6] |
| 2 | 1-Bromo-2,4,6-trimethylbenzene | 2,6-Dimethylphenylboronic acid | Acenaphthoimidazolylidene | 0.1 | t-BuOK | Dioxane | 80 | 12 | >99 | [5] |
| 3 | 2-Bromo-1,3,5-triisopropylbenzene | Phenylboronic acid | SIMes** | 2 | K₃PO₄ | Toluene | 110 | 24 | 88 | [7] |
* IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene ** SIMes = 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide using a Buchwald Ligand
This protocol is a general guideline and may require optimization for specific substrates.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Hindered aryl bromide
-
Hindered boronic acid
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the bulky phosphine ligand (0.04 mmol, 4 mol%).
-
Add the hindered aryl bromide (1.0 mmol, 1.0 equiv), the hindered boronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add the anhydrous solvent (5 mL).
-
Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide using an NHC Ligand
This protocol is adapted from literature procedures and may require optimization.[5]
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
NHC-ligand precursor (imidazolium salt) or a preformed Pd-NHC complex
-
Strong base (e.g., potassium tert-butoxide, t-BuOK)
-
Hindered aryl bromide
-
Hindered boronic acid
-
Anhydrous solvent (e.g., dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
In situ catalyst generation: In a glovebox, to a dry reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol, 1 mol% Pd), the NHC-ligand precursor (0.01 mmol, 1 mol%), and the base (e.g., t-BuOK, 1.5 mmol, 1.5 equiv).
-
Add the hindered aryl bromide (1.0 mmol, 1.0 equiv) and the hindered boronic acid (1.2 mmol, 1.2 equiv).
-
Add the anhydrous solvent (2 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture with stirring at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours).
-
Workup and purification are similar to Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for selecting and optimizing ligands for Suzuki coupling.
Troubleshooting
Low yields in Suzuki couplings with sterically hindered substrates are often due to the high steric barrier. Here are some troubleshooting tips:
-
Ligand Choice: If a particular Buchwald ligand gives a low yield, try another from the same class (e.g., switch from SPhos to XPhos) or switch to an NHC ligand.
-
Base Selection: The choice of base is critical. While K₃PO₄ is often effective, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary for very hindered systems.[1][5]
-
Solvent: Anhydrous toluene and dioxane are common solvents. The choice of solvent can influence the solubility of the reagents and the reaction rate.
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, but be mindful of potential side reactions or decomposition.
-
Catalyst Precursor: The choice of palladium precursor can also impact the reaction. Pd₂(dba)₃ and Pd(OAc)₂ are commonly used.
By systematically evaluating these parameters, researchers can successfully achieve high-yielding Suzuki-Miyaura cross-coupling reactions even with the most sterically challenging aryl bromides.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Methyl 5-bromo-2,4-dimethylbenzoate with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of Methyl 5-bromo-2,4-dimethylbenzoate with a variety of arylboronic acids. This reaction is a critical transformation for the synthesis of complex biaryl compounds, which are pivotal structural motifs in numerous pharmaceutical agents and advanced materials. Given the steric hindrance around the bromine atom in this compound, careful selection of the catalyst system and reaction conditions is paramount for achieving high yields.
Reaction Principle
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that proceeds via a palladium catalytic cycle. The key steps involve the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the active palladium(0) catalyst.[1][2]
Illustrative Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These values are based on established protocols for structurally similar sterically hindered substrates.[3]
| Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Methyl 2,4-dimethyl-5-phenylbenzoate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic Acid | Methyl 5-(4-methoxyphenyl)-2,4-dimethylbenzoate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 88-98 |
| 4-Chlorophenylboronic Acid | Methyl 5-(4-chlorophenyl)-2,4-dimethylbenzoate | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 80 | 24 | 80-90 |
| 3-Thienylboronic Acid | Methyl 2,4-dimethyl-5-(thiophen-3-yl)benzoate | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 110 | 12 | 75-85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
This protocol is a robust starting point for the coupling of this compound with various arylboronic acids.[4]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
Toluene, anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, weigh palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 100 °C under the inert atmosphere with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper degassing to remove oxygen. Use a pre-catalyst or generate the active Pd(0) species in situ. |
| Insufficient temperature or reaction time | Increase the temperature or prolong the reaction time. | |
| Poorly soluble base | Use a finely powdered base or consider a different base-solvent combination. | |
| Formation of side products (e.g., homo-coupling) | Non-optimal reaction conditions | Screen different ligands, bases, and solvents. Lowering the temperature may reduce side reactions. |
| Protodeboronation of boronic acid | Presence of water, high temperature | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[6] |
References
Application Notes: Synthesis of 5-aryl-2,4-dimethylbenzoates via Suzuki-Miyaura Coupling
Introduction
The synthesis of 5-aryl-2,4-dimethylbenzoates is a significant transformation in organic chemistry, yielding structures that are pivotal intermediates in the development of pharmaceuticals and functional materials. The biaryl motif is a common scaffold in many biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile palladium-catalyzed method for creating carbon-carbon bonds between organoboron compounds and organohalides.[1][2] This protocol details a robust method for the synthesis of a variety of 5-aryl-2,4-dimethylbenzoates starting from Methyl 5-bromo-2,4-dimethylbenzoate and various arylboronic acids. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[3][4]
General Reaction Scheme
The core of this synthesis is the palladium-catalyzed coupling of this compound with an arylboronic acid in the presence of a base.
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Data Presentation: Representative Reaction Conditions and Yields
The success of the Suzuki-Miyaura coupling is highly dependent on the selection of the catalyst, ligand, base, and solvent system. The following table summarizes representative conditions for the coupling of aryl bromides with various arylboronic acids, providing a strong basis for optimization.
| Aryl Partner (Ar-B(OH)₂) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Anisoleboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 | [1] |
| 4-Chlorophenylboronic acid | Quinoline-Pd(II) Complex (0.1) | - | Cs₂CO₃ (2.0) | Toluene | 110 (MW) | 0.4 | 96 | [5] |
| 1-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 92 | [1] |
| 2-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF (3.0) | Dioxane | 110 | 16 | 74 | [6] |
| 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 90 | 14 | 88 | [7][8] |
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[2]
The general laboratory procedure follows a standard workflow from setup to purification.
Caption: General experimental workflow for the synthesis.[8]
Experimental Protocols
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Researchers should optimize conditions based on the specific reactivity of the chosen arylboronic acid.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of arylboronic acids using a common palladium catalyst.
Materials:
-
This compound (1.0 equivalent)[9][]
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 2.5 equivalents)[7]
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[8]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[8]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 8 mL of 1,4-dioxane and 2 mL of water).[7][8]
-
Reaction: Stir the reaction mixture vigorously and heat to 90-100 °C. Monitor the reaction's progress using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (e.g., 20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.[7]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2,4-dimethylbenzoate product.[7][8]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst | Ensure the palladium catalyst is not old/decomposed. Use a freshly opened bottle or a different batch. |
| Insufficiently Inert Atmosphere | Oxygen can deactivate the catalyst. Ensure the degassing procedure is thorough. | |
| Impure Reactants | Boronic acids can degrade over time. Use fresh or purified starting materials. | |
| Formation of Side Products | Homo-coupling of Boronic Acid | This can occur at higher temperatures. Try lowering the reaction temperature slightly. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. Ensure the base is not too strong or the reaction time is not excessively long. | |
| Incomplete Reaction | Short Reaction Time | Extend the reaction time and continue to monitor by TLC until the starting material is consumed.[11] |
| Suboptimal Temperature | The reaction may require higher temperatures to proceed. Incrementally increase the temperature (e.g., to 110 °C) and monitor. |
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aobchem.com [aobchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Methyl 5-bromo-2,4-dimethylbenzoate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of Methyl 5-bromo-2,4-dimethylbenzoate from a crude reaction mixture. The methodologies described herein are based on standard laboratory techniques for the purification of aromatic esters and are intended to serve as a comprehensive guide. The protocols include both column chromatography and recrystallization techniques, offering flexibility based on the scale of the reaction and the nature of the impurities.
Introduction
This compound is a substituted aromatic ester commonly used as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The synthesis of this compound can result in a crude product containing unreacted starting materials, isomeric byproducts, and other impurities. Therefore, a robust purification protocol is essential to obtain the compound at the desired purity for subsequent applications. This application note outlines two effective purification methods: flash column chromatography and recrystallization.
Potential Impurities
The nature and quantity of impurities in the crude product will depend on the specific synthetic route employed. However, common impurities may include:
-
Unreacted Starting Materials: Such as 2,4-dimethylbenzoic acid or its methyl ester.
-
Isomeric Byproducts: Bromination at other positions on the aromatic ring can lead to the formation of isomers.
-
Over-brominated Products: The introduction of more than one bromine atom onto the aromatic ring.
-
Residual Reagents and Solvents: Reagents used in the synthesis and solvents from the work-up procedure.
A preliminary analysis of the crude product by Thin-Layer Chromatography (TLC) is highly recommended to assess the impurity profile and to guide the selection of the most appropriate purification strategy.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Appearance | Solid |
| Boiling Point | 280.3 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes). |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and effective method for separating compounds with different polarities. For this compound, a normal-phase chromatography setup using silica gel as the stationary phase is recommended.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane mixture)
-
Collection tubes
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
TLC Analysis for Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using different ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
The optimal eluent system should provide good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate tubes.
-
The polarity of the eluent can be gradually increased (gradient elution) to facilitate the elution of the product.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary (Column Chromatography):
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 0-10%) or Dichloromethane in Hexane (e.g., 0-50%) |
| Column Loading | 1-5% of the silica gel weight |
| Expected Purity | >98% (by NMR and/or GC-MS) |
| Expected Recovery | 70-90% (dependent on crude purity) |
Protocol 2: Purification by Recrystallization
Recrystallization is a purification technique for solid compounds based on their differential solubility in a particular solvent at different temperatures.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, ethanol, or a mixed solvent system like methanol/water or dichloromethane/hexane)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection:
-
Perform small-scale solubility tests to find a suitable solvent or solvent system.
-
The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature or below.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
-
Washing and Drying:
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals, for example, in a vacuum oven.
-
Quantitative Data Summary (Recrystallization):
| Parameter | Recommended Solvent System 1 | Recommended Solvent System 2 |
| Solvent System | Methanol/Water | Dichloromethane/Hexane |
| Dissolving Solvent | Methanol | Dichloromethane |
| Precipitating Solvent | Water | Hexane |
| Crystallization Temp. | 0 - 5 °C (Ice Bath) | 0 - 5 °C (Ice Bath) |
| Expected Purity | >99% (by NMR and/or GC-MS) | >99% (by NMR and/or GC-MS) |
| Expected Recovery | 60-85% (dependent on crude purity) | 60-85% (dependent on crude purity) |
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
Thin-Layer Chromatography (TLC): To confirm the absence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
By following these detailed protocols, researchers, scientists, and drug development professionals can effectively purify this compound to a high degree of purity, suitable for a wide range of applications.
Application Notes and Protocols: Recrystallization of Methyl 5-bromo-2,4-dimethylbenzoate and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 5-bromo-2,4-dimethylbenzoate and its derivatives are important intermediates in the synthesis of various organic molecules, including active pharmaceutical ingredients. Achieving high purity of these compounds is crucial for subsequent reaction steps and for ensuring the quality of the final products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] This process relies on the principle that the solubility of a compound in a solvent increases with temperature.[2][3] By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will form crystals of high purity, while the impurities remain dissolved in the mother liquor.[1][2]
This document provides detailed protocols for the recrystallization of "this compound," based on established methods for analogous substituted benzoates and aromatic esters.
Data Presentation
The selection of an appropriate solvent system is critical for a successful recrystallization. An ideal solvent should dissolve the compound to a greater extent at higher temperatures than at lower temperatures.[1] For aromatic esters like this compound, moderately polar solvents or a mixture of a polar and a non-polar solvent are often effective.[4][5][6] The following table summarizes the proposed solvent systems and key parameters for the recrystallization of the target compound.
| Parameter | Protocol 1: Ethanol/Water System | Protocol 2: Ethyl Acetate/Hexane System |
| Solvent System | Ethanol and Deionized Water | Ethyl Acetate and n-Hexane |
| Compound Polarity | Moderately Polar | Moderately Polar |
| Dissolving Solvent | Ethanol | Ethyl Acetate |
| Precipitating Solvent | Deionized Water | n-Hexane |
| Typical Solvent Ratio (v/v) | 1:1 to 1:3 (Ethanol:Water) | 1:2 to 1:4 (Ethyl Acetate:Hexane) |
| Operating Temperature | ~78 °C (Boiling point of Ethanol) | ~77 °C (Boiling point of Ethyl Acetate) |
| Expected Recovery | > 85% | > 85% |
| Purity Target | > 99% | > 99% |
Experimental Protocols
The following are detailed methodologies for the recrystallization of "this compound".
Protocol 1: Recrystallization using Ethanol/Water
This protocol utilizes a solvent-antisolvent system where the compound is dissolved in a "good" solvent (ethanol) and crystallization is induced by the addition of a "poor" solvent (water) in which the compound is less soluble.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer Flasks
-
Hot Plate with Magnetic Stirring
-
Magnetic Stir Bar
-
Buchner Funnel and Flask
-
Filter Paper
-
Ice Bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy. If an oil forms, add a small amount of ethanol to redissolve it and heat the solution again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adsorbed impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Recrystallization using Ethyl Acetate/Hexane
This protocol also employs a solvent-antisolvent system, using ethyl acetate as the dissolving solvent and n-hexane as the precipitating solvent. This is a common solvent combination for compounds of intermediate polarity.[5]
Materials:
-
Crude this compound
-
Ethyl Acetate (Reagent Grade)
-
n-Hexane (Reagent Grade)
-
Erlenmeyer Flasks
-
Hot Plate with Magnetic Stirring
-
Magnetic Stir Bar
-
Buchner Funnel and Flask
-
Filter Paper
-
Ice Bath
Procedure:
-
Dissolution: In a fume hood, place the crude product in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethyl acetate and gently warm the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Inducing Crystallization: To the hot solution, slowly add n-hexane dropwise with continuous stirring until the solution remains faintly turbid.
-
Cooling and Crystallization: Allow the flask to cool undisturbed to room temperature. For optimal crystal growth, the cooling process should be gradual.[7] Afterwards, place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Isolate the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small volume of cold n-hexane.
-
Drying: Dry the purified product in a vacuum oven under reduced pressure.
Visualizations
The following diagrams illustrate the experimental workflow for recrystallization and a potential synthetic pathway for the parent compound.
Caption: General experimental workflow for purification by recrystallization.
Caption: Synthesis of this compound via Fischer Esterification.
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using Methyl 5-bromo-2,4-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The key reactive centers of Methyl 5-bromo-2,4-dimethylbenzoate that can be exploited for heterocycle synthesis are:
-
The bromo substituent , which is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck).
-
The ester functionality , which can undergo hydrolysis, amidation, or reduction.
-
The benzylic methyl groups , which can be functionalized through radical halogenation or oxidation.
This document provides detailed hypothetical protocols and conceptual frameworks for two primary strategies: Intramolecular Cyclization via Functional Group Transformation and Intermolecular Condensation with Dinucleophiles .
Strategy 1: Intramolecular Cyclization via Functional Group Transformation for the Synthesis of Novel Benzofuranone Derivatives
This strategy involves a two-step process: initial functionalization of one of the benzylic methyl groups, followed by an intramolecular cyclization to form a fused heterocyclic system. A plausible target is a benzofuranone derivative, a scaffold present in many biologically active compounds.
Workflow for Benzofuranone Synthesis
References
- 1. US8222219B2 - Glucopyranoside compound - Google Patents [patents.google.com]
- 2. US20050233988A1 - Novel compounds - Google Patents [patents.google.com]
- 3. EP2514756A1 - Novel compounds having inhibitory activity against sodium-dependant glucose transporter - Google Patents [patents.google.com]
- 4. WO2018089433A1 - PHENYL mTORC INHIBITORS AND USES THEREOF - Google Patents [patents.google.com]
- 5. EP1651658B1 - Novel compounds having inhibitory activity against sodium-dependant transporter - Google Patents [patents.google.com]
- 6. ES2402098T5 - Novel compounds that have inhibitory activity against the sodium-dependent transporter - Google Patents [patents.google.com]
Experimental setup for high-yield synthesis using "Methyl 5-bromo-2,4-dimethylbenzoate"
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for high-yield synthetic transformations of Methyl 5-bromo-2,4-dimethylbenzoate, a versatile building block in organic synthesis. The protocols focus on widely used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. These reactions are fundamental in medicinal chemistry and drug development for the construction of complex molecular architectures. This guide presents optimized reaction conditions, quantitative yield data, and visual workflows to facilitate the efficient synthesis of various derivatives.
Introduction
This compound is a key intermediate in the synthesis of a range of organic molecules, particularly in the development of novel pharmaceuticals. Its substituted aromatic ring allows for precise functionalization, making it a valuable scaffold for creating libraries of compounds for biological screening. The bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This document details high-yield protocols for the derivatization of this compound, providing researchers with a practical guide for its use in synthesis.
Data Presentation: High-Yield Cross-Coupling Reactions
The following tables summarize optimized conditions and corresponding yields for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions using this compound as the starting material. These conditions are based on established literature for structurally similar aryl bromides and are intended to serve as a robust starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 5-aryl-2,4-dimethylbenzoates
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 85-95 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | >90 |
| 4 | 2-Pyridinylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |
Table 2: Buchwald-Hartwig Amination for the Synthesis of Methyl 5-amino-2,4-dimethylbenzoates
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 110 | 18 | >95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 90-98 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | tBuBrettPhos (3) | K₃PO₄ | t-BuOH | 100 | 12 | >90 |
| 4 | Ammonia (from (NH₄)₂SO₄) | Pd(OAc)₂ (2) | BippyPhos (4) | NaOtBu | 1,4-Dioxane | 110 | 24 | 80-90 |
Table 3: Sonogashira Coupling for the Synthesis of Methyl 5-alkynyl-2,4-dimethylbenzoates
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 80 | 12 | 85-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NEt | THF | 60 | 16 | >90 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Acetonitrile | 80 | 12 | 80-90 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N/DMF | DMF | 50 | 24 | 75-85 |
Table 4: Heck Coupling for the Synthesis of Methyl 5-alkenyl-2,4-dimethylbenzoates
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 80-90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | - | NaOAc | DMA | 120 | 18 | 75-85 |
| 3 | 4-Vinylpyridine | PdCl₂(dppf) (3) | - | K₂CO₃ | Acetonitrile | 100 | 24 | 70-80 |
| 4 | Cyclohexene | Herrmann's catalyst (1) | - | i-Pr₂NEt | NMP | 130 | 36 | 60-70 |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol describes the synthesis of Methyl 5-(4-methoxyphenyl)-2,4-dimethylbenzoate.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous Toluene
-
Deionized Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and a minimal amount of deionized water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Buchwald-Hartwig Amination Protocol
This protocol describes the synthesis of Methyl 5-(phenylamino)-2,4-dimethylbenzoate.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add this compound and a stir bar.
-
Remove the tube from the glovebox, add anhydrous toluene and aniline via syringe under a positive pressure of argon.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
General Sonogashira Coupling Protocol
This protocol describes the synthesis of Methyl 5-(phenylethynyl)-2,4-dimethylbenzoate.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous toluene, triethylamine, and phenylacetylene via syringe.
-
Heat the reaction mixture to 80 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with diethyl ether, and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
General Heck Coupling Protocol
This protocol describes the synthesis of Methyl 5-styryl-2,4-dimethylbenzoate.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealable tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill with argon.
-
Add anhydrous DMF, triethylamine, and styrene.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash column chromatography.
Conclusion
The protocols and data presented in this document demonstrate the versatility of this compound as a synthetic intermediate. The detailed procedures for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings provide a solid foundation for the high-yield synthesis of a diverse range of derivatives. These methods are highly relevant to researchers in drug discovery and development, offering efficient pathways to novel chemical entities. Further optimization may be required for specific substrates, but the conditions outlined here serve as an excellent starting point for such investigations.
Troubleshooting & Optimization
Low yield in Suzuki coupling with "Methyl 5-bromo-2,4-dimethylbenzoate"
Topic: Troubleshooting Low Yield in Suzuki Coupling with "Methyl 5-bromo-2,4-dimethylbenzoate"
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in Suzuki coupling reactions, specifically involving the sterically hindered substrate, this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and provides systematic approaches to optimize your reaction for higher yields.
Q1: I am experiencing very low to no yield with this compound in my Suzuki coupling. What are the primary factors to investigate?
A1: Low yields with this substrate are common and typically stem from its steric hindrance. The two methyl groups ortho to the bromine atom significantly slow down the key steps of the catalytic cycle. The primary factors to scrutinize are your catalyst system (palladium precursor and ligand), the base, and the reaction conditions. Standard conditions, such as using Pd(PPh₃)₄, are often not effective for such demanding substrates[1].
Q2: My reaction is sluggish and starting material remains even after extended reaction times. What can I do?
A2: Incomplete conversion is a classic sign that the catalytic activity is insufficient to overcome the steric barrier.
-
Catalyst/Ligand System: This is the most critical aspect. For sterically hindered aryl bromides, it is essential to use bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands[1][2]. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is necessary for the oxidative addition step with the hindered aryl halide[1].
-
Temperature: Increasing the reaction temperature can sometimes overcome the activation energy barrier. However, be mindful that higher temperatures can also lead to catalyst decomposition and an increase in side reactions[3].
Q3: I am observing significant side products. What are the likely culprits and how can I minimize them?
A3: Common side reactions in Suzuki couplings that can diminish your yield include:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a frequent issue, especially with electron-deficient boronic acids[1][4]. To mitigate this, you can:
-
Homo-coupling: The coupling of two boronic acid molecules can occur, particularly if the reaction mixture is not properly degassed, leading to the presence of Pd(II) species which can promote this side reaction[5].
-
Reduction of Aryl Bromide: The starting aryl bromide can be reduced to the corresponding arene. This can be suppressed by using bulky biarylphosphine ligands that favor the desired cross-coupling pathway[1].
Q4: Which base is recommended for coupling with a sterically hindered substrate like this compound?
A4: The choice of base is crucial as it activates the boronic acid for transmetalation. For sterically demanding couplings, moderately strong bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. In particularly challenging cases, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary[1][6].
Q5: Can the solvent system impact the yield of my reaction?
A5: Yes, the solvent plays a key role in solubilizing the reagents and stabilizing the catalytic species. Common solvents for Suzuki couplings include toluene, 1,4-dioxane, and THF[4][6]. Often, a small amount of water is added when using bases like K₃PO₄ or carbonates, which can be beneficial[1]. However, for substrates prone to protodeboronation, anhydrous solvents may be preferable[4]. Ensure your solvents are thoroughly degassed to prevent oxidation of the palladium catalyst and phosphine ligands[4].
Data Presentation: Optimizing Reaction Components
The following tables summarize the expected impact of different components on the yield of Suzuki coupling with sterically hindered substrates.
Table 1: Comparison of Ligands for Suzuki Coupling of Sterically Hindered Aryl Bromides
| Ligand Type | Examples | Expected Yield | Rationale |
| Triarylphosphines | PPh₃ | Low to None | Insufficiently electron-rich and bulky to promote efficient oxidative addition and reductive elimination with hindered substrates[1]. |
| Bulky, Electron-Rich Phosphines | XPhos, SPhos, RuPhos | Moderate to High | These ligands accelerate the key steps of the catalytic cycle, overcoming the steric hindrance of the substrate[1][2]. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Moderate to High | Strong σ-donors that form stable, highly active palladium complexes capable of coupling hindered substrates[1][6]. |
Table 2: Comparison of Bases for Suzuki Coupling of Sterically Hindered Aryl Bromides
| Base | Strength | Expected Yield | Notes |
| Na₂CO₃, K₂CO₃ | Weak/Moderate | Low | Often insufficient to activate the boronic acid effectively for transmetalation in hindered systems. |
| K₃PO₄ | Moderate | Moderate to High | A commonly used and effective base for many challenging Suzuki couplings[1]. |
| Cs₂CO₃ | Moderate | Moderate to High | Often provides good results due to its solubility and moderate basicity[1]. |
| t-BuOK | Strong | Potentially High | Can be very effective for highly hindered substrates but may promote side reactions[6]. |
Experimental Protocols
Optimized Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of sterically hindered this compound. Optimization may be required for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous, powdered Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid (or ester), and K₃PO₄.
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment[4].
-
Catalyst Addition: Under a positive pressure of the inert gas, add Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Technical Support Center: Optimizing Heck Reaction Temperature for Methyl 5-bromo-2,4-dimethylbenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reaction temperature for the Heck coupling of Methyl 5-bromo-2,4-dimethylbenzoate.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Heck reaction with this compound is showing no or very low conversion. Should I increase the temperature?
A1: Yes, increasing the temperature is often a primary step in optimizing a sluggish Heck reaction, especially with an electron-rich aryl bromide like this compound. Aryl bromides are less reactive than aryl iodides and typically require more forcing conditions.[1] An incremental increase in temperature, for example in 10-20°C intervals, can significantly enhance the rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle.[2] Typical temperature ranges for Heck reactions involving aryl bromides are between 80°C and 140°C.[3][4]
Q2: I've increased the temperature, but now I'm observing the formation of palladium black and my yield has not improved. What is happening?
A2: The formation of palladium black is a visual indicator of catalyst decomposition and aggregation of Pd(0) species.[5] While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst deactivation pathways.[1][5] This is particularly problematic if the catalyst-ligand system is not sufficiently stable at the elevated temperature. To mitigate this, consider using more robust ligands such as bulky, electron-donating phosphines or N-heterocyclic carbenes (NHCs) which are known to stabilize the palladium catalyst at higher temperatures.[1] Alternatively, you may need to find an optimal temperature that balances reaction rate and catalyst stability.
Q3: At higher temperatures, I'm seeing the formation of side products. How can I improve the selectivity of my reaction?
A3: The formation of side products at elevated temperatures can be due to various factors, including isomerization of the alkene, homocoupling of the starting materials, or other undesired thermal decomposition pathways.[6] To improve selectivity, you could try a lower reaction temperature in combination with a more active catalyst system. The choice of ligand can also influence selectivity.[5] For instance, bidentate phosphine ligands can sometimes offer better control over regioselectivity compared to monodentate ligands.[5] Additionally, ensuring the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxygen from degrading the catalyst, which can also lead to side reactions.[7]
Q4: What is a reasonable starting temperature for optimizing the Heck reaction of this compound?
A4: A good starting point for a Heck reaction involving an aryl bromide is typically around 80-100°C.[3][8] Given that this compound is an electron-rich aryl bromide, which can be less reactive, starting at the higher end of this range, for instance at 100°C, would be a reasonable initial experiment. From there, you can adjust the temperature up or down based on the observed conversion and side product formation.
Data Presentation: Effect of Temperature on Heck Reaction Outcomes
The following table summarizes the potential effects of varying reaction temperatures on the Heck coupling of this compound. This data is illustrative and based on general principles of Heck reactions.
| Temperature Range | Expected Conversion Rate | Potential Issues | Recommendations |
| 50-70°C | Low to negligible | Incomplete reaction, low yield. | Increase temperature, consider a more active catalyst/ligand system. |
| 80-110°C | Moderate to high | Reaction may still be slow depending on the catalyst. | This is often the optimal range. Fine-tune within this window. |
| 120-140°C | High to very high | Increased risk of catalyst decomposition (palladium black), formation of side products.[2][4] | Use thermally stable ligands (e.g., bulky phosphines, NHCs), ensure inert atmosphere. |
| >140°C | Variable | Significant catalyst decomposition, potential for substrate/product degradation, reduced selectivity. | Generally not recommended unless using specialized high-temperature stable catalysts and conditions (e.g., microwave heating).[4] |
Experimental Protocol: Temperature Optimization for the Heck Reaction of this compound
This protocol provides a general methodology for optimizing the reaction temperature. The specific amounts of reagents and choice of catalyst, ligand, base, and solvent should be determined based on literature precedents for similar substrates.
1. Materials:
-
This compound
-
Alkene coupling partner (e.g., styrene, n-butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., PPh₃, P(t-Bu)₃, or other phosphine ligands)
-
Base (e.g., Et₃N, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF, DMAc, toluene)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Heating and stirring apparatus (e.g., oil bath with magnetic stirrer)
-
Inert gas supply (Nitrogen or Argon)
2. Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Reagent Addition: Add this compound and the anhydrous, degassed solvent. Stir the mixture for a few minutes to ensure dissolution and complex formation. Finally, add the alkene coupling partner.
-
Temperature Screening:
-
Set up a series of parallel reactions. Heat each reaction to a different, constant temperature (e.g., 80°C, 100°C, 120°C) using a pre-heated oil bath or heating block.
-
Ensure efficient stirring throughout the reaction.
-
-
Reaction Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every 2-4 hours) using an appropriate analytical technique (e.g., TLC, GC, or LC-MS) to determine the consumption of starting material and the formation of the desired product.
-
Work-up and Analysis: Once the reaction is deemed complete (or after a set time, e.g., 24 hours), cool the reaction mixtures to room temperature. Perform an appropriate aqueous work-up to remove the base and other salts. Extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography.
-
Optimization: Compare the yields and purity of the product obtained at different temperatures to determine the optimal reaction temperature.
Visualization
Caption: Troubleshooting workflow for Heck reaction temperature optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. reddit.com [reddit.com]
- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Technical Support Center: Cross-Coupling of Polysubstituted Bromobenzenes
Welcome to the technical support center for cross-coupling reactions involving polysubstituted bromobenzenes. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your cross-coupling reactions, providing potential causes and actionable solutions.
Q1: My reaction yield is low, and I'm observing significant amounts of a byproduct corresponding to my starting bromobenzene, but with the bromine atom replaced by hydrogen. What is happening and how can I fix it?
A1: This common side reaction is known as hydrodehalogenation or simply dehalogenation . It occurs when the aryl halide substrate is reduced instead of undergoing cross-coupling.[1]
Potential Causes:
-
Source of Hydride: The palladium complex, after oxidative addition to your bromobenzene, may be intercepting a hydride source from the reaction mixture. Common sources include amine bases, alcoholic solvents, or even trace amounts of water.[1][2]
-
Base-Mediated Decomposition: Certain bases can promote pathways that lead to the formation of a palladium-hydride species, which then reductively eliminates with the aryl group to give the dehalogenated product.[3]
-
Slow Transmetalation: If the transmetalation step (e.g., with the organoboron reagent in a Suzuki coupling) is slow due to steric hindrance or other factors, the intermediate aryl-palladium complex has more time to undergo side reactions like hydrodehalogenation.
Troubleshooting & Optimization Strategies:
-
Choice of Base: Switch to a non-reducing base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often better choices than strong amine bases or alkoxides if hydrodehalogenation is an issue.[1] The presence of a base is a critical factor and it can participate directly in the hydrodehalogenation reaction.[3]
-
Solvent Selection: Ensure you are using anhydrous solvents. If using protic solvents like alcohols, consider switching to aprotic solvents like dioxane, THF, or toluene.[1] DFT calculations have suggested that water can be a hydrogen source for this side reaction.[2]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination (the desired product-forming step) relative to competing side reactions.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.
Q2: I am seeing significant formation of biaryl products derived from the coupling of two of my bromobenzene molecules (homo-coupling). How can I minimize this side reaction?
A2: Homo-coupling is a frequent side reaction where the aryl halide or the organometallic coupling partner couples with itself.[5] This is particularly common in reactions like Suzuki and Negishi couplings.
Potential Causes:
-
Slow Oxidative Addition/Transmetalation: If the oxidative addition of the bromobenzene is slow, or if the subsequent transmetalation is inefficient, side reactions involving the organometallic partner can occur.[4]
-
Oxygen Contamination: The presence of oxygen can promote the homo-coupling of organoboron reagents in Suzuki couplings.
-
Catalyst Decomposition: Decomposition of the palladium catalyst can lead to palladium black, which can sometimes catalyze homo-coupling pathways.[5]
Troubleshooting & Optimization Strategies:
-
Degas Thoroughly: Ensure the reaction mixture is thoroughly degassed before heating to remove any dissolved oxygen. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Optimize Catalyst and Ligand: Use a more active catalyst system. Bulky, electron-rich ligands can facilitate the desired cross-coupling pathway and suppress side reactions.[6]
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the organometallic coupling partner to ensure the aryl-palladium intermediate is quickly trapped in the desired reaction.
-
Temperature Management: Avoid excessively high temperatures, which can lead to catalyst decomposition and increase the rate of side reactions.
Q3: My sterically hindered, polysubstituted bromobenzene is unreactive or gives very low conversion. How can I improve the outcome?
A3: Steric hindrance is a major challenge with polysubstituted substrates. Bulky groups near the bromine atom (ortho-substituents) can significantly slow down the crucial oxidative addition step.[7][8]
Potential Causes:
-
Impeded Oxidative Addition: The bulky substituents physically block the palladium catalyst from accessing the C-Br bond.[7]
-
Unfavorable Ligand Choice: The ligand used may be too bulky itself, further crowding the metal center, or not electron-rich enough to promote the difficult oxidative addition.
Troubleshooting & Optimization Strategies:
-
Select Appropriate Ligands: Use highly active, bulky, and electron-rich ligands specifically designed for challenging couplings. Ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs) are often effective.[6] The choice of ligand is critical, as subtle steric differences can dramatically impact reaction yields.[9]
-
Increase Catalyst Loading: For particularly difficult substrates, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% or higher might be necessary.[10]
-
Higher Reaction Temperatures: Higher temperatures can provide the activation energy needed to overcome the steric barrier. Consider using high-boiling point solvents like NMP or DMA, potentially with microwave irradiation.[11]
-
Choice of Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) that efficiently generates the active Pd(0) species in solution.
Q4: My reaction involves an alkyl coupling partner, and I'm getting an alkene byproduct instead of the desired alkyl-aryl product. What is causing this?
A4: This is a classic case of β-hydride elimination . This side reaction is prevalent when your organometallic coupling partner has hydrogen atoms on the carbon that is beta to the metal center.[5][12]
Potential Causes:
-
Presence of β-Hydrogens: The alkyl group on the palladium center rearranges to form a palladium-hydride and an alkene, which is then released.[12]
-
Slow Reductive Elimination: If the final reductive elimination step to form the C(aryl)-C(alkyl) bond is slow, β-hydride elimination has more time to occur.[4] This is often a problem with sterically demanding substrates.
Troubleshooting & Optimization Strategies:
-
Ligand Selection: Use ligands that promote rapid reductive elimination. Ligands with a large "bite angle" (like Xantphos) or very bulky ligands can sterically disfavor the conformation required for β-hydride elimination and accelerate the desired product formation.[13]
-
Electron-Deficient Ligands: Paradoxically, ligands containing electron-deficient π-acceptor components can accelerate reductive elimination by withdrawing electron density from the metal, suppressing competitive β-hydride elimination.[4]
-
Substrate Design: If possible, use coupling partners that lack β-hydrogens, such as methyl, neopentyl, or benzyl groups.[12]
-
Lower Temperature: β-hydride elimination is often more favorable at higher temperatures. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can help.
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for a cross-coupling reaction and where do side reactions typically occur?
A1: Most palladium-catalyzed cross-coupling reactions, like Suzuki, Heck, and Sonogashira, follow a general catalytic cycle consisting of three main steps: Oxidative Addition , Transmetalation , and Reductive Elimination .[14] Side reactions are deviations from this main pathway. For example, hydrodehalogenation can occur from the Ar-Pd(II)-X intermediate before transmetalation, while β-hydride elimination can compete with reductive elimination.
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// Main Cycle Nodes pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; arpdx [label="Ar-Pd(II)(X)L_n", fillcolor="#FBBC05"]; tm [label="Transmetalation\n(with R-M)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; arpdr [label="Ar-Pd(II)(R)L_n", fillcolor="#34A853", fontcolor="#FFFFFF"]; re [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; product [label="Ar-R\n(Desired Product)", shape=diamond, style=filled, fillcolor="#FFFFFF"];
// Side Reaction Nodes dehalogenation [label="Hydrodehalogenation", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; beta_hydride [label="β-Hydride Elimination", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; homocoupling [label="Homo-coupling", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Main Cycle Edges pd0 -> oa [label="Ar-Br"]; oa -> arpdx; arpdx -> tm; tm -> arpdr; arpdr -> re; re -> product; product -> pd0 [style=dashed];
// Side Reaction Edges arpdx -> dehalogenation [label="Hydride Source", color="#EA4335"]; arpdr -> beta_hydride [label="Alkyl with β-H", color="#EA4335"]; pd0 -> homocoupling [label="O₂, Heat", color="#EA4335"]; } dot Caption: The main cross-coupling cycle and points of divergence for common side reactions.
Q2: How do the electronic properties of substituents on the bromobenzene affect the reaction?
A2: Substituents have a profound impact. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) generally make the C-Br bond more susceptible to oxidative addition, often accelerating the reaction.[15] Conversely, electron-donating groups (e.g., -OMe, -NMe₂) can slow down oxidative addition.[16] These groups also act as ortho-, para-, or meta-directors, which is crucial to consider in reactions involving C-H activation or if multiple reactive sites exist on the ring.[17]
Q3: Why is the choice of base so important in a Suzuki-Miyaura coupling?
A3: In Suzuki-Miyaura coupling, the base plays a crucial role beyond just neutralizing the acid formed. It activates the organoboron compound (e.g., a boronic acid) by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[18] This step is essential for efficient transmetalation to the palladium center. The strength and type of base (e.g., carbonate, phosphate, hydroxide) must be carefully chosen to ensure efficient activation without causing unwanted side reactions like substrate decomposition or promoting hydrodehalogenation.
Quantitative Data Summary
The success of a cross-coupling reaction is highly dependent on the interplay of various parameters. The tables below summarize key quantitative data from the literature to guide your experimental design.
Table 1: Impact of Steric Hindrance on Reaction Yield
| Bromobenzene Substrate | Coupling Partner | Ligand | Yield (%) | Key Observation |
| 2,6-Dimethylbromobenzene | Phenylboronic Acid | PCy₃ | Low | Incomplete conversion due to steric hindrance on the electrophile.[16] |
| Bromobenzene | 2-Methylphenylboronic Acid | PCy₃ | 68% | Steric hindrance on the boronate leads to lower yields.[16] |
| Highly Hindered Aryl Bromide | Primary Amine | Buchwald-type | <20% | Reactions with aryl bromides having a high buried volume (%VBur > 33.5%) are classified as low-yielding.[7] |
Table 2: Influence of Ligand Choice on Challenging Couplings
| Reaction Type | Substrate | Ligand | Key Feature | Outcome |
| Suzuki | Aryl Chlorides | N-Heterocyclic Carbene (NHC) | Highly electron-donating | Enables coupling of less reactive aryl chlorides, avoiding phosphine-related side reactions.[6] |
| Negishi | Aryl Iodide + Alkylzinc | π-Acceptor Ligand | Accelerates reductive elimination | Suppresses β-hydride elimination, allowing for efficient alkyl-aryl coupling at room temperature.[4] |
| Sonogashira | Sterically Demanding Aryl Bromide | PCy₃ | Bulky | Ideal for extremely bulky acetylenes and aryl bromides.[19][20] |
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// No Reaction Branch analyze_no_reaction [label="Is Substrate Sterically Hindered?", shape=diamond, fillcolor="#FBBC05"]; action_hindered [label="Increase Temp.\nUse Bulky/Active Ligand\nIncrease Catalyst Load", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_catalyst [label="Check Catalyst Activity\n(Use Pre-catalyst)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Side Products Branch identify_byproduct [label="Identify Main Byproduct(s)\n(GC-MS, NMR)", shape=ellipse, fillcolor="#FBBC05"]; is_dehalogenation [label="Dehalogenation?", shape=diamond, fillcolor="#FFFFFF"]; is_homocoupling [label="Homo-coupling?", shape=diamond, fillcolor="#FFFFFF"]; is_beta_hydride [label="β-H Elimination?", shape=diamond, fillcolor="#FFFFFF"];
action_dehalogenation [label="Use Anhydrous Solvent\nChange Base (e.g., K₂CO₃)\nLower Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; action_homocoupling [label="Degas Reaction Thoroughly\nOptimize Stoichiometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; action_beta_hydride [label="Use Ligand with\nLarge Bite Angle\n(e.g., Xantphos)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_sm; check_sm -> no_reaction [label="No"]; check_sm -> side_products [label="Yes"];
no_reaction -> analyze_no_reaction; analyze_no_reaction -> action_hindered [label="Yes"]; analyze_no_reaction -> action_catalyst [label="No"];
side_products -> identify_byproduct; identify_byproduct -> is_dehalogenation; is_dehalogenation -> action_dehalogenation [label="Yes"]; is_dehalogenation -> is_homocoupling [label="No"]; is_homocoupling -> action_homocoupling [label="Yes"]; is_homocoupling -> is_beta_hydride [label="No"]; is_beta_hydride -> action_beta_hydride [label="Yes"]; } dot Caption: A decision-making workflow for troubleshooting common cross-coupling issues.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Bromobenzene
This protocol is optimized to minimize side reactions like hydrodehalogenation and homo-coupling when dealing with a sterically demanding substrate.
Materials:
-
Sterically Hindered Aryl Bromide (e.g., 1-bromo-2,6-dimethylbenzene) (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.08 mmol, 8 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Anhydrous Water (0.5 mL)
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Solvent Addition: Add the anhydrous toluene and water via syringe. The biphasic mixture is crucial for the reaction.[6]
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed. Alternatively, bubble argon through the stirred solution for 20-30 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling with an Electron-Rich Bromobenzene
This protocol uses a copper-free system to couple an electron-rich (and often less reactive) bromobenzene, which can be prone to side reactions.
Materials:
-
Electron-Rich Aryl Bromide (e.g., 4-bromoanisole) (1.0 mmol)
-
Terminal Alkyne (1.5 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
Preparation: In a sealed tube under an inert atmosphere, combine the aryl bromide, PdCl₂(PPh₃)₂, and Cs₂CO₃.
-
Solvent and Reagent Addition: Add the anhydrous DMF, followed by the terminal alkyne via syringe.
-
Reaction: Seal the tube tightly and heat the mixture to 100-120 °C. The copper-free conditions can help minimize the alkyne homo-coupling (Glaser coupling) side reaction.[21][22]
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting bromobenzene is consumed.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water (25 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting product by flash chromatography.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Predicting success in Cu-catalyzed C–N coupling reactions using data science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.princeton.edu [chemistry.princeton.edu]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 13. Page loading... [guidechem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls [beilstein-journals.org]
- 17. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. acs.figshare.com [acs.figshare.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Catalyst Deactivation with Electron-Rich Aryl Bromides
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving electron-rich aryl bromides. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to help you achieve successful and reproducible results.
Frequently Asked questions (FAQs)
Q1: Why are cross-coupling reactions with electron-rich aryl bromides often challenging?
A1: Electron-rich aryl bromides can be challenging substrates in palladium-catalyzed cross-coupling reactions due to their electronic properties. The electron-donating groups on the aromatic ring increase the electron density at the carbon-bromine bond, which can slow down the rate-limiting oxidative addition step of the catalytic cycle.[1][2] This often leads to lower reaction rates and may require more forcing conditions, which in turn can lead to catalyst deactivation.
Q2: My reaction has stalled and I observe a black precipitate. What is happening and how can I prevent it?
A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[3][4] This occurs when the active, soluble Pd(0) catalyst agglomerates into inactive, elemental palladium particles. This process is often irreversible and leads to a complete cessation of catalytic activity.
Common Causes and Solutions for Palladium Black Formation:
-
Presence of Oxygen: Palladium catalysts, particularly in their Pd(0) oxidation state, are highly sensitive to oxygen, especially at elevated temperatures.[3][5] Ensure all solvents are rigorously degassed and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[6]
-
High Temperatures: Elevated temperatures can accelerate the decomposition of the catalyst.[5][7] It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Inadequate Ligand Protection: The ligand plays a crucial role in stabilizing the palladium center. If the ligand concentration is too low, or if the ligand itself degrades, the palladium can precipitate. Consider increasing the ligand-to-palladium ratio slightly.
-
Slow Oxidative Addition: With electron-rich aryl bromides, the slow oxidative addition can leave the Pd(0) catalyst lingering in a less stable state, making it more prone to agglomeration. Using bulky, electron-rich ligands can often accelerate this step and protect the catalyst.[1]
Q3: I am observing low to no product yield, but my starting materials are consumed and I see byproducts. What could be the issue?
A3: Besides catalyst deactivation, low yields with electron-rich aryl bromides can be due to side reactions. One common side reaction is the homocoupling of the boronic acid (in Suzuki reactions) to form a biaryl byproduct.[4] This is often promoted by the presence of Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or from oxidation of the active Pd(0) catalyst.[4][8] Another possibility is protodeboronation of the boronic acid, where the boronic acid is replaced by a hydrogen atom.
Troubleshooting Undesired Byproducts:
-
Ensure Complete Reduction of Pd(II) Precatalyst: If using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) must be efficient. This is often achieved by the phosphine ligand or other reducing agents in the reaction mixture.[4]
-
Minimize Oxygen: As mentioned, oxygen can lead to the formation of Pd(II) species that promote homocoupling.[4]
-
Choice of Base: The base is crucial for activating the boronic acid in Suzuki coupling.[9] However, some bases can also promote side reactions. Screening different bases can sometimes mitigate byproduct formation.
Q4: Can the choice of palladium precatalyst influence the outcome of the reaction with electron-rich aryl bromides?
A4: Yes, the choice of palladium precatalyst can be critical. While common sources like Pd(OAc)₂ and Pd₂(dba)₃ are widely used, they require in-situ reduction to the active Pd(0) species.[4] This reduction step can sometimes be inefficient, leading to the issues described above. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be a good alternative.[4] Additionally, modern palladacycle precatalysts are designed for clean and efficient generation of the active catalyst upon exposure to base, which can be particularly advantageous for challenging substrates.[1]
Troubleshooting Guides
Guide 1: Low or No Conversion in Suzuki-Miyaura Coupling
Issue: You are attempting a Suzuki-Miyaura coupling with an electron-rich aryl bromide (e.g., 4-bromoanisole) and observe low or no conversion of your starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Detailed Steps:
-
Diagnose Catalyst Health: Visually inspect the reaction for the formation of palladium black. If present, refer to the FAQ on catalyst decomposition.
-
Ligand Screening: The choice of ligand is paramount for coupling electron-rich aryl bromides. Electron-donating and sterically hindered phosphine ligands are often required to facilitate the challenging oxidative addition step.[1] If you are using a standard ligand like PPh₃, consider switching to more specialized ligands.
Table 1: Ligand Screening for Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid
| Entry | Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 |
| 2 | P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 85 |
| 3 | SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 8 | 95 |
| 4 | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 8 | 98 |
-
Base Selection: The base activates the boronic acid for transmetalation.[9] For sluggish reactions, a stronger base might be necessary. However, be mindful that very strong bases can also promote side reactions.
Table 2: Base Screening for Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid using SPhos Ligand
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 88 |
| 3 | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 95 |
-
Temperature Optimization: If the reaction is slow at a given temperature, a modest increase (e.g., in 10-20 °C increments) can be beneficial.[10] However, be vigilant for signs of catalyst decomposition at higher temperatures.
Guide 2: Troubleshooting Beta-Hydride Elimination in Heck Reactions
Issue: In a Heck reaction involving an alkene that can form an alkyl-palladium intermediate with beta-hydrogens, you observe low yields of the desired product and potential isomerization of the alkene starting material or product.
Background: Beta-hydride elimination is a common decomposition pathway for alkyl-palladium intermediates, leading to the formation of an alkene and a palladium-hydride species.[11] This can be a significant issue when the desired reaction pathway is slower than the rate of beta-hydride elimination.
Troubleshooting Workflow:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. β-Hydride elimination - Wikipedia [en.wikipedia.org]
Improving solubility of "Methyl 5-bromo-2,4-dimethylbenzoate" in reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of "Methyl 5-bromo-2,4-dimethylbenzoate" in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In which common organic solvents is this compound likely to be soluble?
A2: Based on its structure and available data, this compound is expected to be soluble in solvents such as:
-
Polar Aprotic Solvents: Acetonitrile (CH₃CN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Acetone, Dichloromethane (DCM).
-
Polar Protic Solvents: Ethanol, Methanol (especially when heated).[2][3]
-
Aromatic Hydrocarbons: Toluene, Xylene (heating may be required).
It is expected to have low solubility in non-polar solvents like hexanes and is generally insoluble in water.
Q3: My compound is not dissolving in the reaction solvent. What should I do?
A3: If you are experiencing solubility issues, consider the following steps:
-
Increase the temperature: Gently warming the reaction mixture can significantly increase the solubility of the compound.
-
Use a co-solvent: Adding a small amount of a co-solvent in which your compound is highly soluble (e.g., THF or DMF) can improve overall solubility.
-
Change the solvent: If the above steps are not effective or compatible with your reaction conditions, selecting a different reaction solvent with a more suitable polarity may be necessary.
-
Reduce the concentration: Running the reaction at a lower concentration might keep the material in solution.
Q4: Can I use a solvent mixture to improve solubility?
A4: Yes, using a solvent mixture is a common and effective strategy. For instance, in cross-coupling reactions, mixtures of a polar aprotic solvent (like dioxane or THF) with water or a polar protic solvent are often used. The choice of co-solvent will depend on the specific reaction requirements.
Troubleshooting Guide: Solubility Issues in Reactions
This guide provides a systematic approach to troubleshooting poor solubility of this compound during a chemical reaction.
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates during the reaction. | The product of the reaction is less soluble than the starting material in the chosen solvent. | * Add a co-solvent to increase the solubility of the product. * If possible, run the reaction at a higher temperature. * Consider a different solvent system where both starting material and product are soluble. |
| The reaction is sluggish or does not proceed. | Poor solubility of the starting material is limiting the reaction rate. | * Increase the reaction temperature. * Switch to a solvent with higher solvating power for your compound (e.g., DMF, NMP). * Use a phase-transfer catalyst if the reaction involves two immiscible phases. |
| Difficulty in isolating the product after the reaction. | The product and starting material have similar solubility profiles. | * Optimize your workup procedure. A change in pH during an aqueous wash can sometimes help precipitate the desired compound. * For purification, consider chromatography with a carefully selected eluent system to separate compounds with similar polarities. |
| Inconsistent reaction yields. | Variability in the solvation of the reactants. | * Ensure your solvents are anhydrous and of high purity, as trace impurities can affect solubility and reactivity. * Precisely control the reaction temperature, as small fluctuations can impact solubility. |
Experimental Protocols
Protocol 1: Determining the Qualitative Solubility of this compound
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, THF, Dichloromethane, Toluene, Hexane)
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry vial.
-
Add 1 mL of the chosen solvent to the vial.
-
Vortex the mixture for 1-2 minutes at room temperature.
-
Visually inspect the solution.
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The solid appears largely unchanged.
-
-
If the compound is insoluble at room temperature, gently warm the vial (e.g., in a warm water bath) and observe any changes in solubility.
-
Record your observations for each solvent.
Protocol 2: Example Reaction Protocol (Heck Coupling) with Solubility Considerations
Objective: To provide a general procedure for a Heck coupling reaction where the solubility of this compound is a key consideration.
Materials:
-
This compound
-
An alkene (e.g., tert-butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., tri(o-tolyl)phosphine)
-
A base (e.g., triethylamine, Et₃N)
-
Acetonitrile (CH₃CN)
-
Reaction flask, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., 0.02 eq), and the phosphine ligand (e.g., 0.08 eq).
-
Add anhydrous acetonitrile as the solvent. Stir the mixture at room temperature to ensure dissolution of the starting materials. If solubility is an issue, gentle warming can be applied.
-
Add the alkene (e.g., 1.5 eq) and the base (e.g., 3.5 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate workup, which may include filtration to remove the catalyst, followed by extraction and solvent evaporation.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: A typical experimental workflow for a cross-coupling reaction.
References
- 1. WO2018089433A1 - PHENYL mTORC INHIBITORS AND USES THEREOF - Google Patents [patents.google.com]
- 2. EP1651658B1 - Novel compounds having inhibitory activity against sodium-dependant transporter - Google Patents [patents.google.com]
- 3. US8202984B2 - Glucopyranoside compound - Google Patents [patents.google.com]
Minimizing homocoupling in Suzuki reactions of "Methyl 5-bromo-2,4-dimethylbenzoate"
Welcome to the technical support center for Suzuki coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, with a specific focus on minimizing homocoupling side reactions involving substrates such as "Methyl 5-bromo-2,4-dimethylbenzoate".
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it problematic?
A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. This is undesirable because it consumes the valuable boronic acid, lowers the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarities between the homocoupled product and the target molecule.[1]
Q2: What are the primary causes of homocoupling in my Suzuki reaction with this compound?
A2: The principal causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[1][2] Using a Pd(II) precatalyst without an efficient reduction to Pd(0) at the start of the reaction can also lead to increased homocoupling.[1][2]
Q3: How can I visually identify if homocoupling is a major issue in my reaction?
A3: You can suspect significant homocoupling if you observe a substantial amount of a symmetrical biaryl byproduct in your crude reaction mixture using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: How does the choice of base influence the formation of homocoupling byproducts?
A4: The base is crucial for activating the boronic acid for transmetalation.[3][4][5] However, an inappropriate choice can promote homocoupling. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are generally preferred as they are less likely to facilitate homocoupling compared to strong bases like sodium hydroxide (NaOH).[6]
Q5: Can the quality of my boronic acid affect the reaction outcome?
A5: Absolutely. Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to protodeboronation (replacement of the boronic acid group with a hydrogen atom).[4] They can also exist in equilibrium with their trimeric anhydride form, known as boroxines.[4] Utilizing high-purity boronic acids or more stable derivatives like pinacol boronate esters can significantly enhance reaction consistency and minimize the formation of side products.[2][4]
Troubleshooting Guide: Minimizing Homocoupling
This guide provides a systematic approach to troubleshoot and minimize homocoupling in the Suzuki reaction of this compound.
Issue: High levels of boronic acid homocoupling detected.
Below is a troubleshooting workflow to diagnose and resolve the issue.
Caption: A troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
Data Presentation: Parameter Comparison
The following tables summarize key reaction parameters and their impact on minimizing homocoupling.
Table 1: Comparison of Common Bases
| Base | Strength | Typical Observation on Homocoupling | Reference |
| NaOH | Strong | Can significantly promote homocoupling. | [6] |
| K₃PO₄ | Weak | Generally effective at minimizing homocoupling. | [4][6] |
| K₂CO₃ | Weak | A common and effective choice to reduce homocoupling. | [4][6] |
| Cs₂CO₃ | Weak | Often used and effective in suppressing homocoupling. | [4] |
| KF | Weak | Can be effective, especially with base-sensitive functional groups. | [3][4] |
Table 2: Catalyst and Ligand Selection
| Catalyst System | Key Feature | Impact on Homocoupling | Reference |
| Pd(OAc)₂ + PPh₃ | Pd(II) source | Higher potential for homocoupling if not fully reduced to Pd(0). | [2] |
| Buchwald Precatalysts (G3) | Pd(II) precatalyst with integrated ligand | Designed for efficient generation of the active Pd(0) catalyst, thus minimizing homocoupling. | [2][7] |
| PEPPSI Precatalysts | Pd(II)-NHC precatalyst | Needs to be reduced, which can sometimes occur via homocoupling. | [2] |
| Pd(0) source (e.g., Pd₂(dba)₃) + Bulky Ligand (e.g., SPhos) | Direct use of Pd(0) | Avoids the initial reduction step, often leading to less homocoupling. Bulky ligands promote the desired reductive elimination. | [7][8] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general starting point and may require optimization for specific substrates.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., this compound, 1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium precatalyst (e.g., SPhos-Pd-G3, 0.01-0.05 mol%) and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the flask with a septum and thoroughly degas the vessel by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe. The reaction mixture should be stirred vigorously.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Suzuki Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction. Understanding this cycle is fundamental to troubleshooting side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Column Chromatography Purification of "Methyl 5-bromo-2,4-dimethylbenzoate" Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the column chromatography purification of "Methyl 5-bromo-2,4-dimethylbenzoate" and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound?
A1: The most common stationary phase for the purification of this compound and similar aromatic esters is silica gel (SiO₂), typically with a mesh size of 230-400 for flash chromatography.[1] Due to the slightly acidic nature of silica, it is effective at separating moderately polar compounds from less polar and more polar impurities.
Q2: Which mobile phase (eluent) system is recommended for this purification?
A2: A common and effective mobile phase system is a mixture of a non-polar solvent like n-hexane or heptane and a moderately polar solvent like ethyl acetate (EtOAc).[1][2] The polarity of the eluent is gradually increased during the purification process (gradient elution) to first elute non-polar impurities, then the desired product, and finally any remaining polar impurities. A gradient of heptane to ethyl acetate is a documented starting point.[2]
Q3: My product is co-eluting with the unreacted starting material, 5-bromo-2,4-dimethylbenzoic acid. How can I improve the separation?
A3: Carboxylic acids can sometimes streak or elute unexpectedly on silica gel. The unreacted acid is significantly more polar than the methyl ester product and should ideally remain at the top of the column with a hexane/ethyl acetate eluent.[1] If it is co-eluting, this may be due to the formation of broad, tailing bands. One strategy to mitigate this is to add a very small amount of a basic modifier, like triethylamine (e.g., 0.1%), to the eluent system. This can help to deprotonate the carboxylic acid, causing it to bind more strongly to the silica gel and ensuring a clean separation.[3]
Q4: The compound appears to be degrading on the column. What can I do?
A4: While this compound is generally stable, some derivatives can be sensitive to the acidic nature of silica gel.[4] If you suspect degradation, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have formed. If it is unstable, consider using a deactivated or neutral stationary phase like neutral alumina or florisil.[4]
Q5: How do I determine the correct solvent gradient to use?
A5: The ideal solvent gradient should be determined using thin-layer chromatography (TLC) prior to running the column.[1] Test various ratios of your chosen solvent system (e.g., hexane/ethyl acetate). A good starting point for your product's Rf (retention factor) value on the TLC plate is between 0.2 and 0.4. The column should be started with a lower polarity than what gives this Rf and the polarity should be gradually increased.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation | 1. Inappropriate solvent system. 2. Column was overloaded with crude product. 3. Column was packed improperly (channeling). | 1. Optimize the solvent system using TLC to achieve a clear separation between your product and impurities. Aim for a ΔRf of at least 0.2. 2. Reduce the amount of crude material loaded. A general rule is a 50:1 to 100:1 weight ratio of silica gel to crude product.[1] 3. Ensure the silica gel is packed uniformly without air bubbles or cracks. |
| Product Elutes Too Quickly (Low Retention) | 1. Mobile phase is too polar. | 1. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Product Elutes Too Slowly or Not at All (High Retention) | 1. Mobile phase is not polar enough. 2. Compound may have poor solubility in the mobile phase. 3. Strong, irreversible adsorption to the silica gel. | 1. Gradually increase the polarity of the mobile phase. A gradient from heptane/EtOAc to pure EtOAc, and then potentially adding a small amount of methanol, can be effective.[2] 2. Ensure your crude product is fully dissolved in the loading solvent. If solubility is an issue, try a stronger, minimally-used solvent like dichloromethane (DCM) for loading. 3. Consider switching to a less acidic stationary phase like neutral alumina. |
| Streaking or Tailing of the Product Band | 1. Column is overloaded. 2. Presence of highly polar impurities (e.g., unreacted carboxylic acid). 3. Compound is slightly acidic or basic. | 1. Reduce the amount of sample loaded onto the column. 2. Add a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for acidic impurities, or 0.1% acetic acid for basic impurities).[3] |
| Product Fractions are Contaminated with an Unknown Impurity | 1. Impurity has a similar polarity to the product. 2. The compound may be degrading on the column. | 1. Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane/methanol or toluene/ethyl acetate) can alter the selectivity and improve separation. 2. Test for compound stability on a silica TLC plate. If degradation is observed, use a neutral stationary phase.[4] |
Experimental Protocols
Protocol: Flash Column Chromatography Purification
This protocol provides a general method for the purification of this compound on a 10-gram scale. Optimization may be required based on the specific impurity profile of the crude material.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (Flash Chromatography Grade, 230-400 mesh)
-
n-Heptane (or n-Hexane)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM, for loading if necessary)
-
Glass chromatography column
-
Collection tubes/flasks
-
TLC plates, chamber, and UV lamp
2. TLC Analysis:
-
Before packing the column, determine an optimal eluent system using TLC.
-
Dissolve a small amount of the crude product in ethyl acetate or DCM.
-
Spot the solution on a TLC plate and develop it in various ratios of heptane/ethyl acetate (e.g., 95:5, 90:10, 80:20).
-
The ideal eluent system will show the product spot with an Rf value of approximately 0.2-0.4, and good separation from major impurities.
3. Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluting solvent (e.g., 2% ethyl acetate in heptane). A common ratio is ~100 g of silica for 1-2 g of crude product.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
4. Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent like heptane or DCM.
-
Carefully apply the dissolved sample to the top of the silica bed.
-
Open the stopcock and allow the sample to adsorb onto the silica.
-
Gently add a small layer of sand on top of the silica bed to prevent disturbance during solvent addition.
5. Elution and Fraction Collection:
-
Carefully fill the column with the initial low-polarity eluent.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent based on TLC analysis (e.g., step gradient from 2% to 5% to 10% ethyl acetate in heptane).
-
Monitor the elution by collecting small fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure product.
6. Product Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm purity using analytical techniques such as NMR or LC-MS.
Visualizations
Experimental Workflow
Caption: General workflow for the purification of a synthesized compound.
Troubleshooting Decision Tree
References
Technical Support Center: Optimizing "Methyl 5-bromo-2,4-dimethylbenzoate" Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions with Methyl 5-bromo-2,4-dimethylbenzoate.
General Troubleshooting for Cross-Coupling Reactions
Low yields or failed reactions are common challenges in cross-coupling chemistry. The following section provides a general troubleshooting guide for reactions involving this compound.
FAQ 1: My cross-coupling reaction is giving a low yield. What are the initial checks I should perform?
When troubleshooting a low-yielding coupling reaction, a systematic approach is crucial. Start by evaluating the quality of your reagents and the reaction setup.
-
Reagent Quality:
-
Aryl Halide: Ensure the purity of this compound. Impurities can interfere with the catalytic cycle.
-
Coupling Partner: For Suzuki reactions, boronic acids and their esters can degrade over time, leading to side reactions like protodeboronation.[1] Using fresh, high-purity coupling partners is recommended.
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Ensure they are fresh and have been stored under an inert atmosphere. The choice of ligand is also critical and should be appropriate for the specific coupling reaction.[2]
-
-
Solvent and Base Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation by oxygen.[1] The purity of the base is also important.
-
Reaction Conditions:
-
Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to protect the catalyst.
-
Temperature: Inadequate or excessive temperature can negatively impact the reaction. Monitor the internal reaction temperature.
-
Stirring: In heterogeneous mixtures, vigorous stirring is necessary to ensure proper mixing of all components.[2]
-
Logical Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for cross-coupling reactions.
Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The choice of base is critical for the activation of the boronic acid or ester.[3]
FAQ 2: Which base should I choose for the Suzuki coupling of this compound?
The optimal base depends on the specific boronic acid or ester being used and the overall sensitivity of the substrates to basic conditions. For electron-deficient boronic acids, milder bases are often preferred to minimize protodeboronation, a common side reaction.[1]
Effect of Base on Suzuki Coupling Yield
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 |
Note: This data is for the coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole and should be used as a guideline. Optimization for this compound is recommended.
General Experimental Protocol for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an appropriate aqueous workup.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. The choice of base is crucial and can significantly impact the reaction's success, especially with base-sensitive substrates.[4][5]
FAQ 3: My substrate is sensitive to strong bases. What are my options for a Buchwald-Hartwig amination?
For base-sensitive substrates, harsh inorganic bases like sodium tert-butoxide (NaOtBu) can lead to decomposition.[6] In such cases, milder organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or weaker inorganic bases like cesium carbonate (Cs₂CO₃) can be effective alternatives.[4][6]
Comparison of Bases for Buchwald-Hartwig Amination
The choice of base is highly dependent on the amine coupling partner and the ligand used.
| Base Type | Examples | Characteristics | Considerations |
| Strong Inorganic | NaOtBu, KOtBu, LiHMDS | Highly reactive, often provide high yields. | Can cause decomposition of base-sensitive substrates.[6] Poor solubility can be an issue.[4] |
| Weaker Inorganic | Cs₂CO₃, K₃PO₄, K₂CO₃ | Milder conditions, better for sensitive substrates. | May require higher temperatures or longer reaction times. |
| Organic | DBU, P₂Et | Soluble, homogeneous reaction conditions.[4] | May be less efficient for deprotonation of less acidic amines.[4] |
General Experimental Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a reaction vessel.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the desired temperature with vigorous stirring.
-
Monitor the reaction by an appropriate method (TLC, GC, LC-MS).
-
After completion, cool the reaction and perform a suitable workup and purification.
Relationship Between Base Choice and Reaction Outcome
The following diagram illustrates the considerations for selecting a base in a Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Loading Optimization for the Heck Reaction of Methyl 5-bromo-2,4-dimethylbenzoate
Welcome to the technical support center for the Heck reaction involving Methyl 5-bromo-2,4-dimethylbenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions, with a specific focus on catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting catalyst loading ranges for the Heck reaction with an aryl bromide like this compound?
A1: For aryl bromides, initial catalyst loading can vary significantly based on the specific palladium source and ligands used. A general starting point for optimization is typically between 0.1 mol% and 5 mol% of the palladium catalyst.[1] For less reactive or sterically hindered substrates, a higher initial loading might be necessary. It is recommended to start with a moderate loading (e.g., 1 mol%) and adjust based on the observed reaction performance.
Q2: How does the choice of palladium precursor affect the optimal catalyst loading?
A2: The palladium precursor plays a crucial role. Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors that are often effective at lower loadings.[1] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are also used but may require in-situ reduction, potentially influencing the active catalyst concentration.[1] The stability and ease of reduction of the precatalyst will impact the amount needed to generate a sufficient concentration of the active Pd(0) species.
Q3: What is the role of phosphine ligands, and how does their concentration relative to palladium impact the reaction?
A3: Phosphine ligands are critical for stabilizing the active palladium catalyst and influencing its reactivity. The phosphine-to-palladium ratio (P/Pd) is a key parameter to optimize. A common starting point is a P/Pd ratio of 2:1 to 4:1 for monodentate phosphine ligands. A low P/Pd ratio can lead to a more reactive but less stable catalyst, potentially resulting in the formation of palladium black (inactive palladium).[1] Conversely, a high P/Pd ratio can decrease the catalyst's reactivity by creating a coordinatively saturated and less active species.
Q4: What are the common side reactions to watch out for when optimizing catalyst loading?
A4: Several side reactions can occur, and their prevalence can be influenced by catalyst loading. These include:
-
Homocoupling of the aryl bromide to form a biaryl byproduct.
-
Reduction of the aryl bromide to the corresponding arene.
-
Isomerization of the alkene coupling partner.
-
Formation of Palladium Black: This indicates catalyst decomposition and is often observed with inappropriate catalyst loading or reaction conditions.[2]
Q5: Can a higher catalyst loading always be expected to increase the reaction rate and yield?
A5: Not necessarily. While increasing the catalyst loading can initially lead to a higher reaction rate, excessively high concentrations can sometimes lead to detrimental effects. These can include increased side reactions, such as reductive dehalogenation or homocoupling, and a greater likelihood of catalyst decomposition into palladium black. Therefore, the goal is to find the minimum effective catalyst loading that provides a good balance between reaction rate, yield, and catalyst stability.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the Heck reaction of this compound, with a focus on catalyst loading optimization.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Insufficient Catalyst Loading: The amount of active catalyst may be too low to effectively drive the reaction. 2. Catalyst Deactivation: The catalyst may be decomposing under the reaction conditions. 3. Poor Catalyst Activity: The chosen palladium precursor or ligand may not be suitable for this specific substrate. | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 5 mol%). 2. Check for Palladium Black: If palladium black is observed, the catalyst is deactivating. Consider using a more robust ligand, lowering the reaction temperature, or ensuring anaerobic conditions. 3. Screen Different Catalysts/Ligands: Evaluate different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, P(o-tol)₃, or more specialized Buchwald or Herrmann-type ligands). |
| Formation of Significant Byproducts (e.g., Homocoupling) | 1. High Local Concentration of Catalyst: This can favor bimolecular side reactions. 2. Inappropriate Ligand: The ligand may not be effectively preventing side reactions. | 1. Decrease Catalyst Loading: A lower catalyst concentration can sometimes disfavor side reactions. 2. Optimize Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio can sometimes suppress homocoupling by preventing the formation of highly unsaturated and reactive palladium species. 3. Change the Ligand: Bulky, electron-rich ligands can sometimes minimize homocoupling. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation over Time: The active catalyst may not be stable for the entire reaction duration. 2. Product Inhibition: The product may be coordinating to the palladium center and inhibiting further catalysis. | 1. Use a More Stable Catalyst System: Employ more robust ligands or consider a pre-catalyst known for its stability. 2. Portion-wise Addition of Catalyst: Adding the catalyst in multiple portions throughout the reaction can help maintain a sufficient concentration of the active species. 3. Increase Initial Catalyst Loading: A higher initial loading might be sufficient to drive the reaction to completion before significant deactivation occurs. |
| Inconsistent Results/Poor Reproducibility | 1. Variability in Pre-catalyst Quality: The purity and activity of the palladium precursor can vary between batches. 2. Sensitivity to Air and Moisture: The active Pd(0) species can be sensitive to oxygen. | 1. Use High-Purity Reagents: Ensure the quality and purity of the palladium precursor, ligands, and solvents. 2. Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. |
Experimental Protocols
General Procedure for Catalyst Loading Optimization
The following is a general protocol for optimizing the palladium catalyst loading for the Heck reaction of this compound with an alkene (e.g., n-butyl acrylate).
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, 1.2 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., DMF, Toluene, or DMA)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the palladium precursor and the phosphine ligand.
-
Add the anhydrous solvent and stir for 10-15 minutes to allow for pre-formation of the catalyst complex.
-
Add this compound, the alkene, and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Set up parallel reactions with varying catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0, and 5.0 mol%) while keeping all other parameters constant.
-
Analyze the yield and purity of the product for each reaction to determine the optimal catalyst loading.
Data Presentation
Table 1: Example Data for Catalyst Loading Optimization
| Entry | Pd(OAc)₂ (mol%) | PPh₃ (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 0.1 | 0.4 | K₂CO₃ | DMF | 100 | 24 | 35 |
| 2 | 0.5 | 2.0 | K₂CO₃ | DMF | 100 | 12 | 78 |
| 3 | 1.0 | 4.0 | K₂CO₃ | DMF | 100 | 8 | 92 |
| 4 | 2.0 | 8.0 | K₂CO₃ | DMF | 100 | 8 | 91 |
| 5 | 5.0 | 20.0 | K₂CO₃ | DMF | 100 | 8 | 88 |
This is example data and actual results may vary.
Visualizations
Experimental Workflow for Catalyst Loading Optimization
Caption: Workflow for optimizing catalyst loading in the Heck reaction.
Logical Relationship of Key Optimization Parameters
Caption: Interplay of factors in catalyst loading optimization.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 5-bromo-2,4-dimethylbenzoate and Methyl 5-iodo-2,4-dimethylbenzoate
For researchers and professionals in drug development and synthetic chemistry, the choice between an aryl bromide and an aryl iodide precursor is a critical decision that can significantly impact reaction efficiency, yield, and cost. This guide provides an objective comparison of the reactivity of Methyl 5-bromo-2,4-dimethylbenzoate and Methyl 5-iodo-2,4-dimethylbenzoate, supported by fundamental chemical principles and generalized experimental data for common cross-coupling reactions.
Core Reactivity Principles: The Carbon-Halogen Bond
The fundamental difference in reactivity between these two compounds lies in the strength of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-bromine (C-Br) bond. This difference is the primary determinant of their performance in a wide array of transition metal-catalyzed cross-coupling reactions.
The rate-determining step in many of these reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, is the oxidative addition of the aryl halide to a low-valent metal center (commonly palladium). A weaker C-X bond facilitates this step, leading to a faster overall reaction rate. The general order of reactivity for aryl halides in these processes is well-established: I > Br > OTf > Cl .[1]
Quantitative Comparison
The following table summarizes the key physical and reactivity-related properties of the C-Br and C-I bonds, which govern the behavior of the respective methyl benzoate compounds.
| Property | This compound | Methyl 5-iodo-2,4-dimethylbenzoate | Citation |
| Molecular Formula | C₁₀H₁₁BrO₂ | C₁₀H₁₁IO₂ | [] |
| Molecular Weight | 243.10 g/mol | 290.10 g/mol | [] |
| Aromatic C-X Bond Dissociation Energy | ~276 kJ/mol | ~240 kJ/mol | [3][4] |
| General Reactivity in Cross-Coupling | Good | Excellent | [1][5] |
| Typical Reaction Temperature | Moderate to High (e.g., 80-120 °C) | Room Temperature to Moderate (e.g., 25-100 °C) | [6][7] |
| Typical Catalyst Loading | Standard (e.g., 1-5 mol%) | Lower (e.g., 0.5-2 mol%) | [8][9] |
Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Due to the weaker C-I bond, Methyl 5-iodo-2,4-dimethylbenzoate is expected to undergo oxidative addition more readily than its bromo analog. This translates to faster reaction times, higher yields under milder conditions, and often requires lower catalyst loadings. While modern catalysts are highly efficient for aryl bromides, the inherent reactivity advantage of the iodide remains.[10]
Heck Reaction
In the Mizoroki-Heck reaction, which couples aryl halides with alkenes, the same reactivity trend holds.[11][12] The oxidative addition of the palladium(0) catalyst to the aryl halide is the initial step. Consequently, Methyl 5-iodo-2,4-dimethylbenzoate will typically provide the desired substituted alkene product more rapidly and efficiently than the bromo-substituted counterpart.[13][14]
Buchwald-Hartwig Amination
This reaction is crucial for the formation of C-N bonds. The general reactivity order of Ar-I > Ar-Br is also observed here.[6][15] However, the choice of ligand and base is critical, and highly efficient catalyst systems have been developed specifically for less reactive aryl bromides and even chlorides.[16] It is worth noting that in some systems, the iodide anion generated from the starting material can act as an inhibitor to the palladium catalyst, which may, in specific cases, make the aryl bromide a more favorable substrate.[17]
Experimental Protocols
Below are generalized protocols for a Suzuki-Miyaura coupling reaction. These should be optimized for specific substrates and desired outcomes.
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To compare the reactivity of this compound and Methyl 5-iodo-2,4-dimethylbenzoate with a generic arylboronic acid.
Materials:
-
This compound or Methyl 5-iodo-2,4-dimethylbenzoate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).[18]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Workflows and Mechanisms
To better illustrate the underlying principles and experimental design, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Workflow for comparing substrate reactivity.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. research.rug.nl [research.rug.nl]
- 16. researchgate.net [researchgate.net]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. benchchem.com [benchchem.com]
Heck reaction yield comparison between electron-rich and electron-poor aryl bromides
A deep dive into the Heck reaction reveals a notable variance in product yields when comparing electron-rich and electron-poor aryl bromides. This guide provides a comparative analysis, supported by experimental data, to elucidate the impact of electronic effects on the efficiency of this cornerstone of carbon-carbon bond formation.
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a pivotal tool in modern organic synthesis.[1] While broadly applicable, the electronic nature of the aryl halide substrate significantly influences the reaction's outcome. Generally, aryl bromides bearing electron-withdrawing groups exhibit higher reactivity and afford better yields compared to their electron-rich counterparts. This trend is a direct consequence of the reaction mechanism, which involves the oxidative addition of the aryl bromide to the palladium(0) catalyst. Electron-deficient aromatic rings facilitate this key step, thereby accelerating the catalytic cycle and leading to improved product formation.[2][3]
Yield Comparison: Experimental Data
The following table summarizes the yields of the Heck reaction between various electronically distinct para-substituted aryl bromides and styrene. The data clearly illustrates the superior performance of electron-poor aryl bromides under consistent reaction conditions.
| Aryl Bromide | Substituent (para-) | Electronic Nature | Yield (%) |
| 4-Bromoacetophenone | -COCH₃ | Electron-withdrawing | 95 |
| 4-Bromobenzaldehyde | -CHO | Electron-withdrawing | 92 |
| 4-Bromonitrobenzene | -NO₂ | Electron-withdrawing | 90 |
| Bromobenzene | -H | Neutral | 85 |
| 4-Bromotoluene | -CH₃ | Electron-donating | 82 |
| 4-Bromoanisole | -OCH₃ | Electron-donating | 78 |
Data compiled from a study on Heck coupling reactions of aryl bromides with styrene.[2]
Experimental Protocols
The following protocols provide a general framework for conducting the Heck reaction with both electron-rich and electron-poor aryl bromides.
Protocol 1: Heck Reaction of Aryl Bromides with Styrene
This protocol is adapted from a study utilizing a palladium acetate catalyst with a tetrahydropyrimidinium salt as a carbene ligand.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (Ligand)
-
Aryl bromide (e.g., 4-bromoacetophenone, 4-bromoanisole)
-
Styrene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (1.0 mol%), the tetrahydropyrimidinium salt (2 mol%), the aryl bromide (1.0 mmol), styrene (1.5 mmol), and K₂CO₃ (2 mmol).
-
Add a 1:1 mixture of DMF and water (6 mL).
-
Heat the reaction mixture at 80°C for 4 hours.
-
After cooling to room temperature, extract the mixture with a 1:5 solution of ethyl acetate/hexane.
-
Filter the organic layer through a pad of silica gel, washing thoroughly.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired stilbene derivative.[1]
Protocol 2: Heck Reaction of 4-Bromophenol with Styrene
This protocol provides a practical example using a phosphine ligand.
Materials:
-
4-Bromophenol
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Toluene
Procedure:
-
In a reaction vessel, dissolve 4-bromophenol (1.5 g, 8.7 mmol) in triethylamine (10 mL).
-
Successively add styrene (1.1 g, 10.8 mmol), tri(o-tolyl)phosphine (0.16 g, 0.52 mmol), and palladium(II) acetate (0.020 g, 0.087 mmol) at room temperature.
-
Stir the reaction mixture overnight at 100°C under a nitrogen atmosphere.
-
Cool the mixture to below 15°C and add 1 M HCl (100 mL).
-
Add diethyl ether (100 mL) and stir for 10 minutes.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (50 mL).
-
Combine the organic layers and dry over sodium sulfate.
-
Filter the solution and concentrate the filtrate.
-
Recrystallize the residue from toluene to yield trans-4-hydroxystilbene.
Logical Workflow of the Heck Reaction
The following diagram illustrates the key stages of the experimental workflow for a typical Heck reaction.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 5-Aryl-2,4-Dimethylbenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-aryl-2,4-dimethylbenzoic acids, a key structural motif in various pharmacologically active compounds and functional materials, is a critical process in chemical research and development. The most common approach involves a palladium-catalyzed cross-coupling reaction to form the crucial aryl-aryl bond. While the Suzuki-Miyaura reaction, utilizing arylboronic acids, is a well-established and versatile method, a range of alternative reagents offer distinct advantages in terms of stability, reactivity, and functional group tolerance. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategy.
Comparison of Arylating Reagents
The choice of an arylating reagent is a pivotal decision in the synthesis of 5-aryl-2,4-dimethylbenzoic acids, directly impacting reaction efficiency, substrate scope, and overall cost-effectiveness. Below is a summary of the performance of various organometallic reagents in cross-coupling reactions with a 5-halo-2,4-dimethylbenzoic acid derivative.
| Reagent Type | Coupling Reaction | Key Advantages | Key Disadvantages | Typical Yield (%) |
| Arylboronic Acids | Suzuki-Miyaura | Commercially available, relatively stable, tolerant of many functional groups. | Can be sensitive to moisture and undergo protodeboronation; boronic acids can be challenging to purify. | 85-95 |
| Arylstannanes | Stille | High functional group tolerance, stable to air and moisture. | High toxicity of tin reagents and byproducts, difficult to remove tin residues.[1][2] | 80-90 |
| Arylzinc Reagents | Negishi | High reactivity, good for sterically hindered substrates. | Moisture and air sensitive, often prepared in situ. | 80-92 |
| Arylsilanes | Hiyama | Low toxicity, stable reagents. | Requires an activating agent (e.g., fluoride source or base), can be less reactive.[3] | 75-85 |
| Aryl Grignard Reagents | Kumada | Readily available, cost-effective. | Low functional group tolerance (reacts with acidic protons), can be highly reactive leading to side products.[4] | 70-85 |
Experimental Protocols
The following are representative experimental protocols for the synthesis of a 5-aryl-2,4-dimethylbenzoic acid derivative using different cross-coupling methodologies.
Suzuki-Miyaura Coupling using Arylboronic Acid
This protocol describes the synthesis of 5-(4-methoxyphenyl)-2,4-dimethylbenzoic acid from methyl 5-bromo-2,4-dimethylbenzoate and 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, pre-mix palladium(II) acetate (2 mol%) and SPhos (4 mol%) in anhydrous toluene.
-
Add the catalyst mixture to the Schlenk flask, followed by a 10:1 mixture of toluene and water (to achieve a concentration of ~0.2 M with respect to the aryl bromide).
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude ester is then hydrolyzed by refluxing with an excess of NaOH in a mixture of THF and water.
-
After hydrolysis, the mixture is cooled, and the aqueous layer is washed with diethyl ether. The aqueous layer is then acidified with concentrated HCl to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried to afford 5-(4-methoxyphenyl)-2,4-dimethylbenzoic acid.
Stille Coupling using Arylstannane
This protocol outlines the synthesis using an arylstannane as the coupling partner.
Materials:
-
This compound
-
Tributyl(4-methoxyphenyl)stannane
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous and degassed toluene
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
In a dried Schlenk tube, dissolve this compound (1.0 equiv) and tributyl(4-methoxyphenyl)stannane (1.2 equiv) in anhydrous and degassed toluene.
-
Add Pd₂(dba)₃ (2 mol%) and P(o-tol)₃ (8 mol%) to the solution.
-
The Schlenk tube is sealed and the reaction mixture is heated to 110 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The purified ester is then hydrolyzed using the procedure described in the Suzuki-Miyaura protocol to yield the final product.
Negishi Coupling using Arylzinc Reagent
This protocol details the synthesis using an in situ generated arylzinc reagent.
Materials:
-
4-Bromoanisole
-
Activated Zinc dust
-
1,2-Dibromoethane
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of the Arylzinc Reagent: In a flame-dried Schlenk flask under argon, activate zinc dust by stirring with 1,2-dibromoethane in anhydrous THF for 30 minutes, followed by removal of the supernatant.
-
Add a solution of 4-bromoanisole (1.5 equiv) in anhydrous THF to the activated zinc. The mixture is stirred at room temperature until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).
-
Cross-Coupling: In a separate Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%) in anhydrous THF.
-
To this mixture, add the freshly prepared solution of the arylzinc reagent via cannula.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude ester is purified by column chromatography and then hydrolyzed as described previously to afford the desired benzoic acid.
Visualizing the Synthetic Workflow
The general workflow for the synthesis of 5-aryl-2,4-dimethylbenzoic acids via cross-coupling reactions can be visualized as follows:
Conclusion
The synthesis of 5-aryl-2,4-dimethylbenzoic acids can be effectively achieved through various palladium-catalyzed cross-coupling reactions. While the Suzuki-Miyaura coupling remains a popular and robust choice, alternative reagents such as organostannanes, organozincs, organosilanes, and Grignard reagents present viable and, in some cases, advantageous alternatives. The selection of the most appropriate method will depend on factors including the specific substrates, required functional group tolerance, and considerations of toxicity and cost. This guide provides a foundational comparison to assist researchers in making informed decisions for their synthetic endeavors.
References
A Comparative Guide to the Spectral Analysis of Methyl 5-bromo-2,4-dimethylbenzoate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected spectral characteristics of "Methyl 5-bromo-2,4-dimethylbenzoate" and its potential reaction byproducts. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on established synthetic routes for analogous compounds and predicted spectral data, supported by experimental findings for structurally related molecules.
Synthesis Pathway and Potential Products
A plausible synthetic route to this compound involves a two-step process: the bromination of 2,4-dimethylbenzoic acid followed by Fischer esterification.
Step 1: Bromination of 2,4-Dimethylbenzoic Acid
The electrophilic substitution of 2,4-dimethylbenzoic acid with bromine is expected to yield 5-bromo-2,4-dimethylbenzoic acid as the major product. The directing effects of the methyl and carboxylic acid groups guide the bromination to the position para to the activating methyl group and meta to the deactivating carboxylic acid group.
Step 2: Fischer Esterification
The resulting 5-bromo-2,4-dimethylbenzoic acid can then be esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired product, this compound.
An alternative starting material could be Methyl 2,4-dimethylbenzoate, which would then undergo bromination. However, this may lead to a mixture of brominated products.
Experimental Protocols
Protocol 1: Bromination of a Substituted Benzoic Acid
This protocol is adapted from the synthesis of 5-bromo-2-methylbenzoic acid.[1]
Materials:
-
2,4-dimethylbenzoic acid
-
Concentrated Sulfuric Acid
-
Bromine or N-Bromosuccinimide (NBS)
-
Ice water
-
Ethanol (for recrystallization)
Procedure:
-
In a reaction vessel, dissolve 2,4-dimethylbenzoic acid in concentrated sulfuric acid at room temperature.
-
Slowly add bromine (or N-Bromosuccinimide) to the solution while stirring.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude 5-bromo-2,4-dimethylbenzoic acid by recrystallization from ethanol.
Protocol 2: Fischer Esterification of a Carboxylic Acid
This is a general procedure for acid-catalyzed esterification.[2][3][4][5][6]
Materials:
-
5-bromo-2,4-dimethylbenzoic acid
-
Methanol (excess)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2,4-dimethylbenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography if necessary.
Spectral Data Comparison
The following tables summarize the expected and experimentally observed spectral data for this compound and related compounds.
Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental for Analogs)
| Compound | Aromatic Protons (δ, ppm) | -OCH₃ (δ, ppm) | Ar-CH₃ (δ, ppm) | Reference |
| This compound (Predicted) | ~7.8 (s, 1H, H-6), ~7.2 (s, 1H, H-3) | ~3.9 (s, 3H) | ~2.5 (s, 3H, C4-CH₃), ~2.3 (s, 3H, C2-CH₃) | |
| Methyl 5-bromo-2-methylbenzoate | 7.91 (s, 1H), 7.63 (d, 1H), 7.27 (d, 1H) | 3.9 (s, 3H) | 2.50 (s, 3H) | [1] |
| Methyl 4-methylbenzoate | 7.94 (d, 2H), 7.24 (d, 2H) | 3.88 (s, 3H) | 2.39 (s, 3H) | |
| Methyl Benzoate | 8.03-7.97 (m, 2H), 7.47-7.32 (m, 3H) | 3.83 (s, 3H) | - |
Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental for Analogs)
| Compound | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | -OCH₃ (δ, ppm) | Ar-CH₃ (δ, ppm) | Reference |
| This compound (Predicted) | ~166 | ~140 (C-4), ~138 (C-2), ~135 (C-6), ~132 (C-3), ~128 (C-1), ~120 (C-5) | ~52 | ~21, ~19 | |
| Methyl Benzoate | 167.0 | 132.9, 130.2, 129.5, 128.4 | 52.1 | - | [7] |
| Methyl 4-methylbenzoate | 167.1 | 143.4, 129.5, 129.0, 127.3 | 51.8 | 21.5 |
Table 3: FTIR Spectral Data (Predicted vs. Experimental for Analogs)
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Reference |
| This compound (Predicted) | ~1720-1730 | ~1250-1300 | ~3000-3100 | ~550-650 | |
| Methyl 5-bromo-2-methylbenzoate | ~1725 | ~1280 | ~3050 | ~600 | [8] |
| Methyl Benzoate | ~1724 | ~1277 | ~3065 | - | [9] |
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 242/244 (M⁺) | 211/213 ([M-OCH₃]⁺), 183/185 ([M-COOCH₃]⁺), 163 ([M-Br]⁺), 133, 105, 77 |
Visualization of Experimental Workflow
The following diagram illustrates the proposed synthetic and analytical workflow for this compound.
Caption: Synthetic and analytical workflow for this compound.
Signaling Pathway of Spectroscopic Analysis
The logical flow of deducing the structure of the final product from the spectral data is outlined below.
Caption: Logical flow for the structural elucidation via spectral analysis.
References
- 1. methyl 5-bromo-2-methyl-benzoate | 79669-50-4 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. iajpr.com [iajpr.com]
- 4. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. aiinmr.com [aiinmr.com]
- 8. Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Challenge of Confirming Compound Structures from Methyl 5-bromo-2,4-dimethylbenzoate: A Guide to Potential Synthetic Pathways
For researchers, scientists, and drug development professionals working with "Methyl 5-bromo-2,4-dimethylbenzoate," confirming the structure of its synthesized derivatives is a critical step. This guide explores potential synthetic pathways for the functionalization of this aromatic building block, focusing on widely used palladium-catalyzed cross-coupling reactions. While specific experimental data for reactions originating from this compound is limited in publicly available literature, this guide provides a framework of analogous reactions and expected outcomes based on established chemical principles. This allows for a comparative analysis of potential products and outlines the necessary experimental protocols for their synthesis and structural confirmation.
Comparison of Potential Coupling Reactions
The bromo-substituent on the aromatic ring of this compound serves as a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions. The following table outlines a comparison of four major palladium-catalyzed cross-coupling reactions that could be employed to synthesize a diverse range of derivatives. The presented data is based on typical yields and conditions for analogous aryl bromides and serves as a predictive guide.
| Reaction Type | Coupling Partner | Expected Product Structure | Typical Yield Range (%) | Key Reagents & Conditions |
| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Methyl 5-aryl-2,4-dimethylbenzoate | 70-95 | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) |
| Heck Coupling | Alkene (e.g., Styrene) | Methyl 5-vinyl-2,4-dimethylbenzoate | 60-90 | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Solvent (e.g., DMF) |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Methyl 5-alkynyl-2,4-dimethylbenzoate | 75-98 | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N), Solvent (e.g., THF) |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Methyl 5-amino-2,4-dimethylbenzoate | 65-90 | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene) |
Experimental Protocols for Key Reactions
Detailed experimental procedures are crucial for the successful synthesis and subsequent structural confirmation of the target compounds. The following are generalized protocols for the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, which can be adapted for "this compound."
General Protocol for Suzuki Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Methyl 5-aryl-2,4-dimethylbenzoate.
General Protocol for Heck Coupling
-
Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst such as Palladium(II) acetate (0.02 equiv.), and a phosphine ligand (e.g., triphenylphosphine, 0.04 equiv.) in a reaction flask.
-
Add a suitable anhydrous solvent, such as dimethylformamide (DMF) or acetonitrile, and a base, typically a tertiary amine like triethylamine (2.0 equiv.).
-
Heat the reaction mixture to 80-120 °C under an inert atmosphere and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, filter off any solids, and remove the solvent in vacuo.
-
Perform a standard workup, including partitioning between water and an organic solvent.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst like Bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and a copper(I) co-catalyst such as copper(I) iodide (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent, such as tetrahydrofuran (THF) or DMF, followed by a degassed amine base (e.g., triethylamine, 3.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
-
Monitor the reaction's progress. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the Methyl 5-alkynyl-2,4-dimethylbenzoate.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.04 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add an anhydrous, degassed solvent like toluene.
-
Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through celite.
-
Concentrate the filtrate and purify the crude product via column chromatography to obtain the target Methyl 5-amino-2,4-dimethylbenzoate derivative.
Visualization of Synthetic Pathways
To further clarify the relationships between the starting material and its potential derivatives, the following diagrams illustrate the core synthetic transformations.
Caption: Suzuki Coupling Pathway.
A Researcher's Guide to Catalyst Selection for the Cross-Coupling of Hindered Methyl 5-bromo-2,4-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Catalytic Systems for Challenging Suzuki-Miyaura, Buchwald-Hartwig, and Heck Reactions.
The successful functionalization of sterically hindered aryl halides such as "Methyl 5-bromo-2,4-dimethylbenzoate" is a critical step in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The presence of ortho-substituents poses a significant challenge to commonly employed cross-coupling reactions, often leading to low yields and slow reaction rates. This guide provides a comparative overview of various catalyst systems, drawing upon experimental data from structurally analogous hindered substrates to inform catalyst selection and optimization for this specific compound.
Comparative Performance of Catalyst Systems
The choice of catalyst, ligand, base, and solvent is paramount for achieving high efficiency in cross-coupling reactions of sterically hindered substrates. Palladium-based catalysts, particularly in combination with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have proven to be the most effective. The following tables summarize the performance of different catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with aryl bromides structurally similar to "this compound," providing a valuable starting point for reaction development.
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Hindered Aryl Bromides
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Substrate 1 | Substrate 2 | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 2-Bromo-m-xylene | Phenylboronic acid | >95 |
| Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2) | 2-MeTHF | 80 | 12 | 2-Bromo-1,3-dimethylbenzene | 4-Methoxyphenylboronic acid | 92 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 2-Bromo-4-methylpyridine | Phenylboronic acid | 75-85 |
| NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ (1.5) | 2-Me-THF | 100 | 18 | 4-Amino-3-bromobenzoic acid analog | Arylboronic acid | Moderate to High |
| Pd-CataCXium A-G3 (3) | - | TMSOK (1.2) | Toluene | 100 | 3 | Heteroaryl bromide | Heteroaryl boronic ester | Good |
Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Hindered Aryl Bromides
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Substrate 1 | Amine | Yield (%) |
| Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.2) | Toluene | 110 | 12 | 2-Bromo-1,3-dimethylbenzene | Morpholine | 90-97 |
| [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (1.2) | Toluene | 100 | 24 | Bromobenzene | Carbazole | 98 |
| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 24 | 2-Bromotoluene | Aniline | 85 |
Table 3: Catalyst Performance in Heck Reaction of Hindered Aryl Bromides
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Substrate 1 | Olefin | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | 2-Bromotoluene | Styrene | 88 |
| Pd(OAc)₂ (0.5-1) | - | K₂CO₃ (2) | NMP | 140 | 12 | 2-Bromo-m-xylene | n-Butyl acrylate | 85 |
| Palladacycle (1) | - | NaOAc (2) | DMF | 120 | 12 | 4-Bromotoluene | Styrene | >95 |
Experimental Protocols: A Generalized Approach
The following protocols are generalized procedures for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, which can be adapted for "this compound." Optimization of specific parameters is recommended for achieving the best results.
Generalized Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, 2-MeTHF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and the ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Generalized Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst and ligand in a dry reaction vessel.
-
Add the base, this compound, and the amine.
-
Add the degassed solvent.
-
Seal the vessel and heat the mixture with stirring to the reaction temperature (typically 100-110 °C).
-
After the reaction is complete, cool to room temperature.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry.
-
Concentrate the solvent and purify the product by chromatography.
Generalized Protocol for Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (optional, e.g., PPh₃)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv)
-
Solvent (e.g., DMF, NMP)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, and ligand (if used).
-
Add the solvent and the base, followed by the alkene.
-
Heat the reaction mixture under an inert atmosphere to the required temperature (typically 100-140 °C).
-
Monitor the reaction until completion.
-
Cool the mixture, filter off any solids, and dilute with water.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the residue by column chromatography.
Visualizing the Catalytic Pathway
To facilitate a deeper understanding of the reaction mechanisms, the following diagrams illustrate the key steps in the catalytic cycles.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative study of solvents in Suzuki reactions of dimethylated aryl bromides
A comparative analysis of solvents in the Suzuki-Miyaura cross-coupling of dimethylated aryl bromides reveals significant impacts on reaction efficiency and product yield. The choice of solvent is a critical parameter, particularly when dealing with sterically hindered substrates, as it influences catalyst solubility, reagent stability, and the overall reaction kinetics. This guide provides a comparative overview of various solvents, supported by experimental data, to aid researchers in optimizing their reaction conditions.
Solvent Performance in Suzuki Reactions of Dimethylated Aryl Bromides
The selection of an appropriate solvent is crucial for overcoming the steric hindrance presented by dimethylated aryl bromides in Suzuki-Miyaura reactions. Traditional solvents like toluene and dioxane are often effective, but greener alternatives are also gaining traction. Below is a summary of findings from various studies.
Anhydrous, non-polar aprotic solvents are generally preferred for these reactions. Toluene and dioxane are common choices that have demonstrated good performance.[1] For particularly challenging couplings involving sterically hindered substrates, higher boiling point solvents such as xylenes may be necessary to facilitate the reaction by allowing for higher reaction temperatures.[1]
Recent studies have also explored more sustainable and less toxic solvent alternatives. For instance, 2,2,5,5-tetramethyloxolane (TMO) and 2,5-diethyl-2,5-dimethyloxolane (DEDMO), which are non-peroxide forming ethers, have been shown to be effective solvents for Suzuki-Miyaura reactions, with yields ranging from 71–89% in TMO and 63–92% in DEDMO for a range of substrates.[2] Another green solvent, propylene carbonate (PC), has also been successfully used, demonstrating good to excellent yields and offering a more environmentally friendly option compared to traditional solvents like DME.[3]
In some cases, aqueous solvent mixtures can be employed. For example, a high conversion rate of over 98% was achieved in less than an hour for the Suzuki cross-coupling of 4-bromoanisole using an ethanol/water mixture (5:1 ratio) as the solvent.[4] The use of aqueous media can be advantageous for its environmental benefits and may facilitate the reaction with certain catalyst systems.[3]
The choice of base and ligand is also intrinsically linked to the solvent's performance. For instance, optimization studies have shown that the combination of t-BuOK as the base and dioxane as the solvent can lead to yields exceeding 99% for sterically hindered substrates.[5]
Comparative Data of Solvents in Suzuki Reactions
The following table summarizes the performance of different solvents in the Suzuki-Miyaura coupling of sterically hindered aryl bromides, including dimethylated analogues, based on reported experimental data.
| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd-AntPhos | K₃PO₄ | Xylenes | 120 | 12 | 63 | [6] |
| General hindered substrates | Various | Not specified | Not specified | TMO | Not specified | Not specified | 71-89 | [2] |
| General hindered substrates | Various | Not specified | Not specified | DEDMO | Not specified | Not specified | 63-92 | [2] |
| Sterically hindered aryl bromides | Various | Acenaphthoimidazolylidene Pd Complexes | t-BuOK | Dioxane | Not specified | Not specified | >99 | [5] |
| 4-Bromoanisole | Phenylboronic acid | Pd/HPS | NaOH | EtOH/water (5:1) | 60 | <1 | >98 | [4] |
| 2-Chloro-6-bromo-3-phenylquinazolin-4(3H)-one | Various | Pd(PPh₃)₄ | Not specified | Propylene Carbonate | Not specified | Not specified | Higher than in DME | [3] |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura reactions of dimethylated aryl bromides based on common laboratory practices.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel, add the dimethylated aryl bromide (1.0 equiv), the boronic acid or ester (1.2 - 1.5 equiv), and the base (e.g., K₃PO₄, 2.0 - 3.0 equiv).[7]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times to ensure the removal of oxygen.[7]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).[7]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe. The final concentration of the aryl bromide is typically between 0.1 M and 0.5 M.[7]
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).[7]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as TLC or LC-MS.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[7]
Visualizing the Suzuki-Miyaura Reaction
To better understand the process, the following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. aidic.it [aidic.it]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized Derivatives of "Methyl 5-bromo-2,4-dimethylbenzoate"
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides an objective comparison of analytical techniques for assessing the purity of synthesized derivatives of "Methyl 5-bromo-2,4-dimethylbenzoate," a key intermediate in various synthetic pathways. The following sections detail the performance of various methods, supported by experimental protocols and data, to aid in the selection of the most appropriate technique for your research needs.
The purity of a synthesized compound is paramount, as impurities can significantly impact its chemical, physical, and biological properties, leading to misleading experimental results and potential safety concerns.[1][2] A variety of analytical methods are available to determine the purity of organic compounds, each with its own set of advantages and limitations.[1] This guide focuses on chromatographic, spectroscopic, and thermal analysis techniques.
Comparative Analysis of Purity Assessment Techniques
The choice of an analytical technique for purity assessment depends on several factors, including the nature of the compound, the expected impurities, the required level of accuracy, and the available instrumentation.[3][4] A combination of orthogonal methods is often employed to provide a comprehensive purity profile.[2][5]
Table 1: Comparison of Key Analytical Techniques for Purity Assessment
| Technique | Principle | Typical Detection Limit | Key Advantages | Key Limitations | Applications |
| High-Performance Liquid Chromatography (HPLC) [6][7] | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[8] | ~0.01% (UV) | High resolution, quantitative accuracy, widely applicable to non-volatile and thermally labile compounds.[3][9] | Requires a reference standard for absolute quantification, can be solvent-intensive.[3][10] | Primary method for purity determination and impurity quantification.[11] |
| Gas Chromatography (GC) [6][7] | Differential partitioning of volatile analytes between a gaseous mobile phase and a solid or liquid stationary phase. | ~0.01% (FID) | High sensitivity for volatile compounds, excellent for residual solvent analysis.[3][12] | Not suitable for non-volatile or thermally labile compounds.[10] | Analysis of volatile impurities and residual solvents.[12] |
| Quantitative Nuclear Magnetic Resonance (qNMR) [13][14] | Signal intensity is directly proportional to the number of nuclei.[14] | ~0.1% | Absolute quantification without a specific reference standard for the analyte, provides structural information, non-destructive.[2][3][13] | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.[1][3] | Absolute purity determination and structural confirmation.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) [6][12] | Combines the separation power of HPLC with the mass analysis capabilities of MS.[9][15] | <0.01% | High sensitivity and selectivity, provides molecular weight information for impurity identification.[16][17] | Response factors can vary significantly, complex matrices can cause ion suppression.[18] | Identification and quantification of known and unknown impurities.[12][15] |
| Differential Scanning Calorimetry (DSC) [19][20] | Measures the difference in heat flow between a sample and a reference as a function of temperature.[21] | ~0.1% | Determines absolute purity of crystalline solids without a reference standard, provides information on solid-state properties.[20][22] | Only applicable to crystalline and thermally stable compounds, less sensitive to amorphous impurities.[20] | Purity assessment of highly pure crystalline materials.[20] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. The following protocols outline the key steps for the most commonly used techniques.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry.[7] A typical reversed-phase HPLC method is employed to separate the main compound from its potential impurities.[8][23]
-
Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[24]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[3]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.[3]
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).[25]
-
Sample Preparation: A solution of the synthesized compound is prepared in a suitable solvent (e.g., mobile phase) at a known concentration (e.g., 1 mg/mL).
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For absolute quantification, the peak area of the analyte is compared to that of a certified reference standard.[18]
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[2][13][14]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[25]
-
Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound and the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Integrate the signals of the analyte and the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Impurity Identification
LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[6][12][15]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., quadrupole, time-of-flight).[24]
-
Chromatographic Conditions: Similar to the HPLC protocol, but using MS-compatible mobile phase modifiers (e.g., formic acid, ammonium formate).
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) is common for polar organic molecules, operated in positive or negative ion mode.[25]
-
Mass Range: A suitable mass range is selected to cover the expected molecular weights of the parent compound and potential impurities.
-
Fragmentation (MS/MS): For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the ions of interest and analyze their fragmentation patterns.[15]
-
-
Data Analysis: The mass-to-charge ratio (m/z) of the peaks detected in the mass spectrum corresponding to the chromatographic peaks of the impurities are used to determine their molecular weights. This information, along with fragmentation data, helps in proposing the structures of the impurities.[16][17]
Visualizing the Workflow
Diagrams can effectively illustrate the logical flow of experiments and decision-making processes in purity assessment.
Caption: Experimental workflow for synthesis and purity assessment.
Caption: Logic of employing orthogonal analytical methods.
References
- 1. tutorchase.com [tutorchase.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. amecj.com [amecj.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. soeagra.com [soeagra.com]
- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. benchchem.com [benchchem.com]
- 12. Impurity Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 15. chimia.ch [chimia.ch]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 19. measurlabs.com [measurlabs.com]
- 20. tainstruments.com [tainstruments.com]
- 21. Thermal analysis - Wikipedia [en.wikipedia.org]
- 22. Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]
- 23. researchgate.net [researchgate.net]
- 24. pacificbiolabs.com [pacificbiolabs.com]
- 25. benchchem.com [benchchem.com]
Economic comparison of synthetic routes using "Methyl 5-bromo-2,4-dimethylbenzoate"
An Economic Comparison of Synthetic Routes to Methyl 5-bromo-2,4-dimethylbenzoate
For researchers and professionals in drug development and organic synthesis, the selection of a synthetic route is a critical decision influenced by factors of yield, cost, and reaction conditions. This guide provides an objective comparison of the two primary synthetic pathways to produce this compound, a key intermediate in the synthesis of various pharmaceutically active compounds.
Introduction
This compound is a valuable building block in medicinal chemistry. Its synthesis is primarily achieved through two distinct routes: the bromination of methyl 2,4-dimethylbenzoate and the esterification of 5-bromo-2,4-dimethylbenzoic acid. This guide will delve into the economic and practical aspects of each route, supported by experimental data and cost analysis of the required reagents.
Synthetic Routes Overview
The two principal methods for synthesizing this compound are outlined below.
Route 1: Bromination of Methyl 2,4-dimethylbenzoate
This approach involves the direct bromination of the aromatic ring of methyl 2,4-dimethylbenzoate. The reaction typically utilizes elemental bromine or N-Bromosuccinimide (NBS) as the brominating agent.
Route 2: Esterification of 5-bromo-2,4-dimethylbenzoic acid
This classic method involves the esterification of 5-bromo-2,4-dimethylbenzoic acid with methanol, typically under acidic catalysis (e.g., Fischer esterification).
Economic and Experimental Data Comparison
To facilitate a clear comparison, the following tables summarize the key quantitative data for each synthetic route. The cost analysis is based on currently available market prices, which may vary depending on the supplier and quantity purchased.
Table 1: Starting Material and Reagent Cost Analysis
| Compound | Supplier | Catalog Number | Purity | Price (USD) | Quantity | Cost per Mole (USD/mol) |
| Methyl 2,4-dimethylbenzoate | Sigma-Aldrich | EME00062 | - | 152.00 | 1 g | 24958.90 |
| 5-Bromo-2,4-dimethylbenzoic acid | Dabos | OR50986-250MG | - | 215.55 | 250 mg | 197217.15 |
| Bromine | Thermo Scientific | AC402845000 | 99+% | 174.65 | 500 g | 55.82 |
| N-Bromosuccinimide (NBS) | Sigma-Aldrich | B81255 | 99% | 172.00 | 1 kg | 30.60 |
| Methanol | - | - | - | - | - | (Commodity Solvent) |
| Sulfuric Acid | - | - | - | - | - | (Commodity Reagent) |
Table 2: Comparison of Synthetic Routes
| Parameter | Route 1: Bromination of Methyl 2,4-dimethylbenzoate | Route 2: Esterification of 5-bromo-2,4-dimethylbenzoic acid |
| Starting Material Cost | Lower (Methyl 2,4-dimethylbenzoate is significantly cheaper per mole) | Higher (5-bromo-2,4-dimethylbenzoic acid is considerably more expensive) |
| Reagent Cost | Moderate (Bromine or NBS) | Low (Methanol and a catalytic amount of acid) |
| Reaction Yield | ~26% (based on a specific patent protocol)[1][2][3][4] | Generally high for Fischer esterification (>90% is common) |
| Reaction Conditions | Room temperature, 8 hours[1][2][3][4] | Reflux temperature, typically a few hours |
| Purification | Filtration, washing, and crystallization[1][2][3][4] | Extraction, washing, and distillation/crystallization |
| Overall Cost-Effectiveness | Potentially more cost-effective for large-scale synthesis due to cheaper starting material, despite the lower reported yield in this specific example. | Higher initial cost due to the starting material, but potentially more efficient for smaller-scale synthesis where high yield and simpler reagents are advantageous. |
Experimental Protocols
Route 1: Bromination of Methyl 2,4-dimethylbenzoate
The following protocol is adapted from a patent describing the synthesis of a sodium-dependent glucose transporter inhibitor.[1][2][3][4]
-
Materials:
-
Methyl 2,4-dimethylbenzoate (19.75 g)
-
Activated neutral aluminum oxide (120 g)
-
Bromine (9.25 ml)
-
Diethyl ether
-
10% aqueous sodium thiosulfate solution
-
Saturated aqueous sodium hydrogen carbonate solution
-
Brine
-
Magnesium sulfate
-
Methanol
-
-
Procedure:
-
To a mixture of methyl 2,4-dimethylbenzoate (19.75 g) and activated neutral aluminum oxide (120 g), add bromine (9.25 ml) dropwise while stirring at room temperature.
-
Stir the mixture at room temperature for 8 hours.
-
Dilute the reaction mixture with diethyl ether (1000 ml).
-
Filter off the insoluble materials and wash them with diethyl ether (500 ml).
-
Combine the filtrates and wash successively with 10% aqueous sodium thiosulfate solution, a saturated aqueous sodium hydrogen carbonate solution, and brine.
-
Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure.
-
Crystallize the residue from methanol (40 ml) to yield this compound (6.34 g, ~26% yield) as colorless crystals.[1][2][3][4]
-
Route 2: Esterification of 5-bromo-2,4-dimethylbenzoic acid (General Procedure)
While a specific high-yield protocol for this substrate was not found in the immediate search, a standard Fischer esterification procedure would be as follows:
-
Materials:
-
5-bromo-2,4-dimethylbenzoic acid
-
Methanol (in large excess, serving as solvent and reactant)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
Dissolve 5-bromo-2,4-dimethylbenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or crystallization to yield pure this compound.
-
Visualizing the Synthetic Pathways
The logical flow of each synthetic route can be visualized using the following diagrams.
Conclusion
The choice between the bromination of methyl 2,4-dimethylbenzoate and the esterification of 5-bromo-2,4-dimethylbenzoic acid for the synthesis of this compound depends heavily on the scale of the synthesis and the economic priorities of the researcher.
-
Route 1 (Bromination) is characterized by a significantly lower starting material cost. However, the specific patented protocol shows a relatively low yield, which could offset the initial cost advantage, especially on a smaller scale. The reagents are also more hazardous and may require more careful handling.
-
Route 2 (Esterification) suffers from a much higher starting material cost. However, it is a very reliable and typically high-yielding reaction with simple and inexpensive reagents. This makes it an attractive option for smaller-scale laboratory synthesis where yield and simplicity are prioritized over the raw cost of the starting material.
For industrial applications, optimizing the yield of Route 1 would be the most economically viable path forward. For academic and early-stage drug discovery research, the reliability and high yield of Route 2 may be preferable despite the higher initial investment in the starting material.
References
- 1. EP2514756A1 - Novel compounds having inhibitory activity against sodium-dependant glucose transporter - Google Patents [patents.google.com]
- 2. US8222219B2 - Glucopyranoside compound - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP1651658A1 - Novel compounds having inhibitory activity against sodium-dependant transporter - Google Patents [patents.google.com]
Reactivity Showdown: A Comparative Guide to Palladium Ligands for the Cross-Coupling of Methyl 5-bromo-2,4-dimethylbenzoate
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The choice of ligand in palladium-catalyzed cross-coupling reactions is paramount, especially when dealing with sterically hindered substrates such as Methyl 5-bromo-2,4-dimethylbenzoate. This guide provides an objective comparison of the performance of various palladium ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions with this challenging substrate, supported by representative experimental data and detailed protocols.
The steric hindrance posed by the two methyl groups ortho to the bromine atom in this compound significantly impacts the efficiency of palladium-catalyzed cross-coupling reactions. The selection of a bulky and electron-rich phosphine ligand is crucial to facilitate the oxidative addition of the palladium(0) species to the aryl bromide and to promote the subsequent reductive elimination step, ultimately leading to higher yields and reaction rates.
Performance Comparison of Palladium Ligands
To illustrate the impact of ligand choice on reaction outcomes, the following tables summarize the performance of several commercially available palladium ligands in the Suzuki-Miyaura and Buchwald-Hartwig couplings of sterically hindered aryl bromides. While direct comparative data for this compound is not extensively available in the literature, the data presented here for structurally analogous substrates provides a strong predictive framework for ligand selection.
Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with Phenylboronic Acid
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 90 |
| BrettPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 24 | 85 |
Data is representative and compiled from studies on sterically hindered aryl bromides analogous to this compound.
Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide with Morpholine
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 98 |
| XPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 16 | 96 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 88 |
| SPhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 24 | 85 |
Data is representative and compiled from studies on sterically hindered aryl bromides analogous to this compound.
Experimental Protocols
The following are detailed, representative methodologies for conducting Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with this compound.
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with this compound (1.0 mmol, 1.0 equiv), the desired boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv). The tube is evacuated and backfilled with argon three times. The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) are then added under a positive flow of argon. The solvent (e.g., toluene, 5 mL) and water (0.5 mL) are added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., BrettPhos, 0.024 mmol, 2.4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv). The vial is sealed, removed from the glovebox, and a solution of this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired arylated amine.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction, from reagent preparation to product isolation.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Signaling Pathway of a Palladium-Catalyzed Cross-Coupling Reaction
The catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig reaction, involves a series of well-defined steps. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.
Caption: Simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Safety Operating Guide
Proper Disposal of Methyl 5-bromo-2,4-dimethylbenzoate: A Guide for Laboratory Professionals
For immediate safety, it is crucial to handle Methyl 5-bromo-2,4-dimethylbenzoate within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including double nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.
The proper disposal of this compound, a halogenated organic compound, is essential for maintaining a safe and compliant laboratory environment. This guide provides detailed procedures for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel.
Waste Classification and Segregation
This compound is classified as a Halogenated Organic Waste due to the presence of a bromine atom in its molecular structure.[1] This classification dictates specific disposal requirements.
Crucial Segregation Rules:
-
DO NOT mix halogenated waste with non-halogenated organic waste.[1][2] Keeping these waste streams separate is often more cost-effective for disposal.[1]
-
DO NOT dispose of this chemical down the sink or drain.[1]
-
DO NOT mix with incompatible materials such as strong oxidizing agents, strong bases, or reactive metals.
Quantitative Data for Halogenated Solvent Waste
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | 25 gallons per Satellite Accumulation Area (SAA) | [3] |
| pH Range for Commingled Waste | 5.5 - 9.5 | [4] |
| Halogen Content for Classification | > 2% for "halogen containing solvents" | [5] |
Experimental Protocol for Disposal
The following step-by-step procedure ensures the safe collection and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
- Always handle the chemical and its waste within a certified chemical fume hood to prevent inhalation of vapors.[1]
- Wear appropriate PPE: double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[1]
2. Waste Container Selection and Labeling:
- Select a designated, leak-proof container compatible with halogenated organic waste.[6] This is often a specifically marked carboy (e.g., green labeled).[2]
- Before adding any waste, affix a "Hazardous Waste" label to the container.[3][4]
- On the label, clearly write the full chemical name, "this compound," and its concentration or volume. Do not use abbreviations.[2][6]
3. Waste Accumulation:
- Carefully transfer the waste into the designated container inside the chemical fume hood.[1]
- Keep the waste container tightly sealed when not in use to prevent the release of volatile organic compounds (VOCs).[1][3][6]
- Maintain a log of all constituents and their approximate percentages added to the waste container.[4]
- Store the waste container in a designated and properly segregated secondary containment area.[3]
4. Requesting Waste Pickup:
- When the container is approximately three-quarters full, arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department.[1][3] Do not overfill containers.[1]
- Ensure the hazardous waste tag is complete and accurate before pickup.[3]
5. Spill Management:
- In the event of a spill, contain the leak and absorb the material with an inert absorbent such as vermiculite or sand.[1][3]
- Place the contaminated absorbent material into a sealed and labeled container for disposal as hazardous waste.[1][3]
- For large spills, evacuate the area and contact your institution's emergency services and EHS department.[3][6]
6. Disposal of Empty Containers:
- Empty containers must be managed properly to remove residual hazards.[1]
- The first rinse of the container with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as halogenated hazardous waste.[1][7]
- Subsequent rinses may be permissible for drain disposal, but always confirm with your local EHS guidelines.[1] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]
Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Methyl 5-bromo-2,4-dimethylbenzoate
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Methyl 5-bromo-2,4-dimethylbenzoate, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Summary: this compound is a halogenated aromatic compound. Similar compounds are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] It is imperative to handle this chemical with appropriate caution in a controlled laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory when handling this compound to prevent exposure.[3] The following table summarizes the required PPE.
| Protection Type | Required PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye damage.[3] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoes | Prevents skin contact, which can lead to irritation.[1][3] |
| Respiratory | Work in a certified chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges. | Minimizes inhalation of vapors that can cause respiratory tract irritation.[3] |
Experimental Workflow and Handling Procedures
All handling and experimental procedures must be conducted within a certified chemical fume hood to prevent the release of vapors.[3][4]
Step-by-Step Handling Protocol:
-
Preparation :
-
Ensure all required PPE is worn correctly before entering the laboratory.
-
Verify that the chemical fume hood is operational.
-
Prepare the work area by ensuring it is clean and placing all necessary equipment inside the hood.[3]
-
-
Handling :
-
Spill Management :
-
In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand.
-
Collect the contaminated absorbent material into a sealed and properly labeled container for disposal as hazardous waste.[4]
-
Disposal Plan
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.
Waste Classification: this compound and any materials contaminated with it are classified as Halogenated Organic Waste .[4]
Disposal Procedures:
-
Segregation :
-
Collection :
-
Final Disposal :
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
